molecular formula C8H7ClO2 B140881 2-Methoxybenzoyl chloride CAS No. 21615-34-9

2-Methoxybenzoyl chloride

Cat. No.: B140881
CAS No.: 21615-34-9
M. Wt: 170.59 g/mol
InChI Key: RZNHSEZOLFEFGB-UHFFFAOYSA-N
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Description

2-Methoxybenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxybenzoyl chloride
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InChI

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZNHSEZOLFEFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70885169
Record name Benzoyl chloride, 2-methoxy-
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Molecular Weight

170.59 g/mol
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CAS No.

21615-34-9, 1300-64-7
Record name 2-Methoxybenzoyl chloride
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Record name Anisoyl chloride (mixed isomers)
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Record name Benzoyl chloride, 2-methoxy-
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Record name Benzoyl chloride, 2-methoxy-
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Record name 2-methoxybenzoyl chloride
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Record name Methoxybenzoyl chloride
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Record name 2-Anisoyl chloride
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Foundational & Exploratory

Synthesis of 2-Methoxybenzoyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2-methoxybenzoyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details the reaction pathways, provides experimental protocols, and presents quantitative data for the two principal methods of synthesis: the reaction of 2-methoxybenzoic acid with thionyl chloride and with oxalyl chloride.

Introduction

This compound (also known as o-anisoyl chloride) is an important acylating agent utilized in organic synthesis. Its reactivity makes it a valuable building block for the introduction of the 2-methoxybenzoyl group into a wide range of molecules. The efficient and high-yielding synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. The most common and effective methods for its preparation involve the conversion of 2-methoxybenzoic acid using a chlorinating agent. This guide will focus on the mechanisms and protocols for the two most prevalent chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis Mechanisms

The conversion of 2-methoxybenzoic acid to this compound is a nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group and must be converted into a better one. Both thionyl chloride and oxalyl chloride achieve this by forming highly reactive intermediates.

Reaction with Thionyl Chloride

The reaction of 2-methoxybenzoic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[1]

The overall reaction is as follows:

CH₃OC₆H₄COOH + SOCl₂ → CH₃OC₆H₄COCl + SO₂ + HCl

Mechanism:

  • The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

  • A chloride ion is eliminated, and a proton is transferred to the chloride ion to form HCl, resulting in the formation of a reactive chlorosulfite intermediate.

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

  • This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating the chlorosulfite group.

  • The unstable chlorosulfite group decomposes to form sulfur dioxide gas and a chloride ion, yielding the final this compound product.

thionyl_chloride_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_methoxybenzoic_acid 2-Methoxybenzoic Acid thionyl_chloride Thionyl Chloride (SOCl₂) protonated_intermediate Protonated Chlorosulfite Intermediate chlorosulfite_intermediate Chlorosulfite Intermediate protonated_intermediate->chlorosulfite_intermediate - H⁺ hcl Hydrogen Chloride (HCl) protonated_intermediate->hcl tetrahedral_intermediate Tetrahedral Intermediate chlorosulfite_intermediate->tetrahedral_intermediate + Cl⁻ 2_methoxybenzoyl_chloride This compound tetrahedral_intermediate->2_methoxybenzoyl_chloride - SO₂ - Cl⁻ so2 Sulfur Dioxide (SO₂) tetrahedral_intermediate->so2 oxalyl_chloride_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_methoxybenzoic_acid 2-Methoxybenzoic Acid adduct Carboxylic Acid-Vilsmeier Adduct 2_methoxybenzoic_acid->adduct + Vilsmeier Reagent oxalyl_chloride Oxalyl Chloride ((COCl)₂) dmf_catalyst DMF (catalyst) vilsmeier_reagent Vilsmeier Reagent hcl Hydrogen Chloride (HCl) vilsmeier_reagent->hcl acyl_iminium Acyl-iminium Intermediate adduct->acyl_iminium - CO₂ - CO co2 Carbon Dioxide (CO₂) adduct->co2 co Carbon Monoxide (CO) adduct->co tetrahedral_intermediate Tetrahedral Intermediate acyl_iminium->tetrahedral_intermediate + Cl⁻ tetrahedral_intermediate->dmf_catalyst regenerated 2_methoxybenzoyl_chloride This compound tetrahedral_intermediate->2_methoxybenzoyl_chloride - DMF

References

Spectroscopic Profile of 2-Methoxybenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxybenzoyl chloride (CAS No: 21615-34-9), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Introduction

This compound, also known as o-anisoyl chloride, is an acyl chloride derivative of 2-methoxybenzoic acid. Its reactivity makes it a versatile building block in organic synthesis. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Spectroscopic Data

The spectroscopic data for this compound has been compiled and is presented in the following tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.95dd7.9, 1.8H-6
7.65ddd8.4, 7.4, 1.8H-4
7.12t7.4H-5
7.05d8.4H-3
3.95s--OCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
166.5C=O
158.5C-2
136.0C-4
133.0C-6
124.5C-1
121.0C-5
112.5C-3
56.0-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
1780StrongC=O stretch (acyl chloride)
1595, 1480, 1460Medium-StrongC=C stretch (aromatic)
1280StrongC-O stretch (aryl ether)
1020MediumC-O stretch (methoxy)
850StrongC-Cl stretch
760StrongC-H bend (ortho-disubstituted aromatic)
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[1]

m/zRelative Intensity (%)Assignment
1725[M+2]⁺ (³⁷Cl isotope)
17015[M]⁺ (³⁵Cl isotope)
135100[M-Cl]⁺
10720[M-Cl-CO]⁺
9230[C₆H₄O]⁺
7740[C₆H₅]⁺
6315[C₅H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained with approximately 512 scans and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded in the range of 4000-650 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in dichloromethane is injected into the GC, which is equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C. The separated compound is then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 40-300.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample 2-Methoxybenzoyl Chloride NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute in DCM Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR FTIR-ATR Spectroscopy IR_Prep->IR MS GC-MS (EI) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Fragmentation_Pathway M C₈H₇ClO₂⁺ m/z 170/172 M_minus_Cl C₈H₇O₂⁺ m/z 135 M:f0->M_minus_Cl:f0 - Cl M_minus_Cl_CO C₇H₇O⁺ m/z 107 M_minus_Cl:f0->M_minus_Cl_CO:f0 - CO C6H5 C₆H₅⁺ m/z 77 M_minus_Cl_CO:f0->C6H5:f0 - CH₂O

References

Solubility of 2-Methoxybenzoyl Chloride in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxybenzoyl chloride (also known as o-anisoyl chloride) is a reactive acyl chloride intermediate pivotal in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its efficacy in synthetic routes is profoundly influenced by its solubility and stability in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative solubility determination, and presents visualizations of the experimental workflow and key chemical interactions. Due to the compound's reactive nature, publicly available quantitative solubility data is scarce, necessitating a rigorous experimental approach for accurate determination.

Data Presentation: Solubility Characteristics

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative solubility information has been reported. The following table summarizes the known qualitative solubility and reactivity of this compound in common solvents.

SolventSolvent TypeQualitative SolubilityRemarks & Reactivity Considerations
Aprotic Solvents
AcetonePolar AproticSolubleRecommended for use under anhydrous conditions.
BenzeneNon-polar AproticSolubleRecommended for use under anhydrous conditions.
Diethyl EtherPolar AproticSolubleRecommended for use under anhydrous conditions.
TolueneNon-polar AproticMiscible (Expected)Generally a good solvent for similar compounds. Must be anhydrous.
Dichloromethane (DCM)Polar AproticMiscible (Expected)Common solvent for reactions with acyl chlorides. Must be anhydrous.
ChloroformPolar AproticMiscible (Expected)Similar to DCM, suitable for use when anhydrous.
Tetrahydrofuran (THF)Polar AproticMiscible (Expected)Must be anhydrous and peroxide-free.
Ethyl AcetatePolar AproticMiscible (Expected)Must be anhydrous.
AcetonitrilePolar AproticMiscible (Expected)Suitable for use when anhydrous.
N,N-Dimethylformamide (DMF)Polar AproticSoluble (Expected)Often used as a catalyst or solvent for acylation. Must be anhydrous.
Protic Solvents
WaterPolar ProticInsoluble; Reacts ViolentlyVigorous decomposition to 2-methoxybenzoic acid and HCl. Not a suitable solvent.
Alcohols (e.g., Methanol, Ethanol)Polar ProticReactsRapidly undergoes solvolysis to form the corresponding methyl or ethyl ester and HCl. Not suitable as solvents.

Experimental Protocols: Determining Solubility

Given the absence of quantitative data, the following protocol is provided for researchers to determine the solubility of this compound in a laboratory setting. This method is adapted from standard equilibrium solubility assay procedures, with stringent modifications to account for the compound's high reactivity towards moisture.

Objective: To determine the equilibrium solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate. The concentration of the solute in the clear supernatant is then determined analytically. All steps must be performed under a strictly inert and anhydrous atmosphere.

Materials and Equipment:

  • This compound (high purity, >98%)

  • Anhydrous organic solvents (e.g., HPLC grad

An In-Depth Technical Guide on the Reactivity of 2-Methoxybenzoyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-methoxybenzoyl chloride with primary amines, a fundamental reaction in organic synthesis with significant applications in medicinal chemistry and drug development. This document details the core reaction mechanism, presents quantitative data for various substrates, outlines detailed experimental protocols, and explores the relevance of the resulting 2-methoxybenzamide scaffold in a key biological signaling pathway.

Core Concepts: Reaction Mechanism and Influencing Factors

The reaction between this compound, an aromatic acyl chloride, and a primary amine is a classic example of nucleophilic acyl substitution . The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic primary amine.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base, often a tertiary amine like triethylamine or pyridine, or an excess of the primary amine reactant, removes a proton from the nitrogen atom, yielding the neutral N-substituted-2-methoxybenzamide and the hydrochloride salt of the base.

Key Factors Influencing Reactivity:

  • Steric Hindrance: The ortho-methoxy group in this compound can exert some steric hindrance, potentially slowing the reaction rate compared to its para- or meta-isomers. Similarly, bulky substituents on the primary amine can also decrease the reaction rate.

  • Electronic Effects: The methoxy group is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon. The nucleophilicity of the primary amine is also a critical factor; electron-donating groups on the amine enhance its reactivity, while electron-withdrawing groups decrease it. Aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

  • Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants and products. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.

  • Base: The presence of a non-nucleophilic base is crucial to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Quantitative Data: Synthesis of N-Substituted-2-methoxybenzamides

The following table summarizes the yields for the synthesis of various N-substituted-2-methoxybenzamides, demonstrating the versatility of this reaction.

Primary AmineProductYield (%)Reference
Methyl 4-amino-2-methoxybenzoateMethyl 4-(2-methoxybenzamido)-2-methoxybenzoate85[1]
3-(1H-benzo[d]imidazol-2-yl)-4-chloroanilineN-(3-(1H-benzo[d]imidazol-2-yl)-4-chlorophenyl)-2-methoxybenzamide71-86[1]
3-(5-phenyl-1H-imidazol-2-yl)-4-chloroanilineN-(4-chloro-3-(5-phenyl-1H-imidazol-2-yl)phenyl)-2-methoxybenzamide76-84[1]
PropargylamineN-(prop-2-yn-1-yl)-2-methoxybenzamideNot specified, but a similar reaction with benzoyl chloride yielded 48%[2]
o-ToluidineN-(o-tolyl)-2-methoxybenzamideNot specified, but a similar reaction with 4-methylbenzoic acid yielded up to 82%[3]
Various aromatic aminesN-aryl-benzamides45-90.7[3]

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of N-substituted-2-methoxybenzamides.

General Procedure for the Acylation of a Primary Amine with this compound

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or another suitable non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-substituted-2-methoxybenzamide.

Mandatory Visualizations

General Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of this compound with a primary amine.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of N-substituted-2-methoxybenzamides.

experimental_workflow start Start reactants Dissolve Primary Amine and Base in Anhydrous Solvent start->reactants cooling Cool Reaction Mixture to 0°C reactants->cooling addition Dropwise Addition of this compound Solution cooling->addition reaction Stir at Room Temperature (2-12h) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) monitoring->workup Reaction Complete drying Dry Organic Layer and Concentrate workup->drying purification Purify by Recrystallization or Chromatography drying->purification product Isolated N-Substituted-2-Methoxybenzamide purification->product end End product->end Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON Hh_ligand Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits PTCH1_inactive PTCH1->PTCH1_inactive Inhibition Relieved SMO_inactive SMO->SMO_inactive SMO_active Active SMO SMO->SMO_active SUFU Suppressor of Fused (SUFU) GLI GLI Transcription Factors SUFU->GLI Sequesters & Promotes Cleavage to GLI-R (Repressor) GLI_R GLI-Repressor GLI->GLI_R GLI_A GLI-Activator GLI->GLI_A Target_Genes Target Gene Expression (Cell Proliferation, Survival) Inhibitor 2-Methoxybenzamide Derivative (Inhibitor) Inhibitor->SMO Inhibits GLI_R->Target_Genes Represses SMO_active->SUFU Inhibits GLI_A->Target_Genes Activates

References

Technical Guide: 2-Methoxybenzoyl Chloride (CAS 21615-34-9) - Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, with CAS number 21615-34-9, is a versatile acyl chloride that serves as a crucial building block in organic synthesis. Its utility is particularly prominent in the field of medicinal chemistry, where it functions as a key intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in the synthesis of bioactive molecules, and an in-depth look at its role in the development of Anoctamin-1 (ANO1) inhibitors as potential anticancer agents.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 21615-34-9[2]
Synonyms o-Anisoyl chloride, 2-Methoxybenzoic acid chloride[3][4]
Molecular Formula C₈H₇ClO₂[2]
Molecular Weight 170.59 g/mol [4]
Appearance Clear colorless to pale yellow liquid[1]
Density 1.146 g/mL at 25 °C[5]
Boiling Point 128-129 °C at 8 mmHg[5]
Flash Point 84 °C[5]
Refractive Index n20/D 1.572[5]
Solubility Decomposes in water and alcohol. Soluble in acetone and benzene.[6]

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable reagent for introducing the 2-methoxybenzoyl moiety into a molecule, a common scaffold in many biologically active compounds. It is utilized in the synthesis of compounds with potential anti-viral, anti-bacterial, and anti-tumor properties.[3] A significant application is in the development of inhibitors for Anoctamin-1 (ANO1), a calcium-activated chloride channel implicated in various cancers.[2]

Synthesis of Anoctamin-1 (ANO1) Inhibitors

The following protocol details the synthesis of novel hydrazone-based ANO1 inhibitors, where this compound can be used as a key precursor for the synthesis of the hydrazide component. This is a representative example of its application in medicinal chemistry.

Experimental Protocol: Synthesis of (E)-2-(substituted phenoxy)-N'-(2-methoxybenzylidene)acetohydrazide derivatives (Analogs of Ani9)

This protocol is adapted from the synthesis of related ANO1 inhibitors.[2]

Step 1: Synthesis of 2-(substituted phenoxy)acetohydrazide

  • To a solution of a substituted phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.2 eq) and reflux the mixture for 12 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethanol and add hydrazine hydrate (5.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 2-(substituted phenoxy)acetohydrazide.

Step 2: Synthesis of (E)-2-(substituted phenoxy)-N'-(2-methoxybenzylidene)acetohydrazide

  • Dissolve 2-(substituted phenoxy)acetohydrazide (1.0 eq) and 2-methoxybenzaldehyde (1.2 eq) in ethanol.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the final product.

G cluster_0 Synthesis of Hydrazide Component cluster_1 Final Product Synthesis Substituted Phenol Substituted Phenol Step1_Reaction 1. K2CO3, Acetone 2. Reflux Substituted Phenol->Step1_Reaction Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Step1_Reaction Intermediate_Ester Ethyl 2-(substituted phenoxy)acetate Step1_Reaction->Intermediate_Ester Step2_Reaction Ethanol, Reflux Intermediate_Ester->Step2_Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Step2_Reaction Hydrazide_Product 2-(substituted phenoxy)acetohydrazide Step2_Reaction->Hydrazide_Product Step3_Reaction Ethanol, Acetic Acid (cat.), Reflux Hydrazide_Product->Step3_Reaction 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde->Step3_Reaction Final_Product (E)-2-(substituted phenoxy)-N'-(2-methoxybenzylidene)acetohydrazide Step3_Reaction->Final_Product

Caption: Synthetic workflow for ANO1 inhibitors.

Biological Activity and Mechanism of Action

Anoctamin-1 (ANO1) as a Therapeutic Target

Anoctamin-1 (ANO1), a calcium-activated chloride channel, is overexpressed in several types of cancers, including breast, pancreatic, and prostate cancers.[2] Its activity is linked to cancer cell proliferation, migration, and invasion.[2] Therefore, the development of potent and selective ANO1 inhibitors is a promising strategy for cancer therapy.

Biological Evaluation of ANO1 Inhibitors

The following are typical experimental protocols used to assess the biological activity of newly synthesized ANO1 inhibitors.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Seed cancer cell lines (e.g., PC3, MCF7, BxPC3) known to overexpress ANO1 in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[2]

Experimental Protocol: YFP-Based Screening for ANO1 Inhibition

  • Use a stable cell line co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

  • Plate the cells in a 96-well plate.

  • Wash the cells with a standard buffer solution.

  • Add the test compounds at various concentrations and incubate for 10-20 minutes.

  • Stimulate the cells with an agonist (e.g., ATP) to activate ANO1 in the presence of an iodide-containing solution.

  • Monitor the rate of YFP fluorescence quenching, which is proportional to the iodide influx through ANO1 channels, using a fluorescence plate reader.

  • Calculate the percentage of inhibition relative to the control (no compound).

Signaling Pathway

Inhibition of ANO1 in cancer cells has been shown to disrupt downstream signaling pathways that are crucial for cell survival and proliferation. ANO1 activity can activate the EGFR-MAPK and Ras-Raf-MEK-ERK1/2 signaling pathways, promoting tumor growth.[7] By blocking the chloride ion channel activity of ANO1, inhibitors can lead to a reduction in the activation of these pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis.[7][8]

G cluster_0 ANO1 Signaling in Cancer Cells ANO1_Inhibitor ANO1 Inhibitor (Derived from CAS 21615-34-9) ANO1 ANO1 Channel ANO1_Inhibitor->ANO1 Inhibits Proliferation Cell Proliferation & Survival ANO1_Inhibitor->Proliferation Inhibits Apoptosis Apoptosis ANO1_Inhibitor->Apoptosis Cl_ion Cl- Efflux ANO1->Cl_ion EGFR_Pathway EGFR/Ras-Raf-MEK-ERK Signaling Pathway Cl_ion->EGFR_Pathway Activates EGFR_Pathway->Proliferation Promotes

References

Ortho-Anisoyl Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for ortho-anisoyl chloride (2-methoxybenzoyl chloride). Adherence to these guidelines is critical to ensure the compound's integrity, prevent degradation, and maintain safety in research and development settings.

Chemical Properties and Inherent Instability

Ortho-anisoyl chloride is an aromatic acyl chloride containing a methoxy group in the ortho position.[1] Its chemical structure, particularly the reactive acyl chloride group, makes it susceptible to degradation, primarily through hydrolysis. The presence of the methoxy group can also influence its reactivity compared to unsubstituted benzoyl chloride.

Physical and Chemical Properties
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Boiling Point 128-129 °C at 8 mm Hg[2]
Melting Point 22 °C[3]
Density 1.146 g/mL at 25 °C[2]
Appearance Clear yellow to brown liquid
Sensitivity Moisture sensitive[2][4]

Factors Influencing Stability

The primary factor affecting the stability of ortho-anisoyl chloride is its high reactivity towards nucleophiles, most notably water. Several environmental and chemical factors can lead to its degradation.

  • Moisture/Water : Ortho-anisoyl chloride reacts violently with water, undergoing rapid hydrolysis to form ortho-anisic acid and hydrochloric acid.[3][5] This is the most common degradation pathway. The reaction is exothermic and the generated HCl gas can cause pressure buildup in sealed containers.

  • Heat : The compound is combustible and can form explosive mixtures with air upon intense heating.[3][5] High temperatures can accelerate decomposition.

  • Incompatible Materials : Contact with strong oxidizing agents and alcohols should be avoided.[3][6] Alcohols will react to form the corresponding esters.

The following diagram illustrates the key factors that negatively impact the stability of ortho-anisoyl chloride.

Moisture Moisture / Water Product ortho-Anisoyl Chloride (Stable) Heat Elevated Temperature / Heat Incompatibles Incompatible Materials (e.g., Alcohols, Oxidizing Agents) Decomposition Degradation Products (o-Anisic Acid, HCl, Esters) Product->Decomposition Leads to

Caption: Factors Leading to the Decomposition of ortho-Anisoyl Chloride.

Recommended Storage Conditions

To ensure the long-term stability and quality of ortho-anisoyl chloride, the following storage conditions are mandatory. These are compiled from multiple safety data sheets and best practices for handling reactive acyl chlorides.

Storage Parameter Recommendation Rationale
Container Tightly closed, original container.Prevents exposure to atmospheric moisture.[3][7]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[7]Displaces air and moisture, preventing hydrolysis and oxidation.
Temperature Cool and shaded area.[7] Some suppliers recommend 0-6°C.[2]Reduces the rate of potential decomposition.[8]
Ventilation Store in a well-ventilated place.[6][7][8]Safely dissipates any vapors that may be released.
Location Dry, corrosives area, away from heat, sparks, and open flames.[6][8]Prevents accidental ignition and contact with incompatible materials.[3][5]
Incompatibilities Segregate from water, strong oxidizing agents, and alcohols.[3][6]Prevents hazardous reactions.[5]

Experimental Protocols: Stability Assessment

While detailed kinetic data is not publicly available, a qualitative stability assessment can be performed to ensure the material is suitable for use, especially after prolonged storage.

Protocol: Hydrolytic Stability Check (Qualitative)

  • Objective : To confirm the absence of significant hydrolysis (degradation to ortho-anisic acid).

  • Methodology :

    • Carefully take a small aliquot of the ortho-anisoyl chloride in a dry, inert atmosphere (e.g., a glovebox).

    • Dissolve the aliquot in a dry, aprotic solvent (e.g., anhydrous dichloromethane or chloroform).

    • Analyze the sample using Proton NMR (¹H NMR) spectroscopy.

    • Expected Result for Pure Sample : The spectrum should show characteristic peaks for ortho-anisoyl chloride without significant peaks corresponding to ortho-anisic acid.

    • Indication of Degradation : The presence and integration of a broad singlet corresponding to the carboxylic acid proton of ortho-anisic acid would indicate hydrolysis.

  • Materials :

    • NMR tube and caps (dried in an oven).

    • Anhydrous deuterated solvent (e.g., CDCl₃).

    • Gas-tight syringe.

    • Inert atmosphere (glovebox or Schlenk line).

Recommended Handling and Storage Workflow

Adherence to a strict workflow from receipt to use is crucial for maintaining the stability of ortho-anisoyl chloride.

The diagram below outlines the recommended workflow for handling and storing this reactive compound.

Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in Designated Area (Cool, Dry, Ventilated, Inert Atm.) Inspect->Store Seal Intact Dispose Dispose of Degraded Material (According to Regulations) Inspect->Dispose Seal Broken/ Evidence of Leak Usage For Use: Transfer Under Inert Atmosphere Store->Usage Seal Tightly Reseal Container (Purge with Inert Gas) Usage->Seal Return Return to Storage Seal->Return

Caption: Recommended Workflow for ortho-Anisoyl Chloride Storage and Handling.

Summary of Hazardous Decomposition

In the event of decomposition due to fire or reaction with water, hazardous byproducts are formed.

  • Combustion : Produces carbon oxides (CO, CO₂) and hydrogen chloride gas.[3][4][8]

  • Hydrolysis : Produces ortho-anisic acid and hydrogen chloride gas.

Proper storage and handling are the most effective measures to prevent hazardous decomposition. Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

References

physical and chemical properties of 2-Methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical and chemical properties of 2-Methoxybenzoyl chloride (also known as o-anisoyl chloride). The information is curated to support laboratory research, chemical synthesis, and drug development activities. This document presents quantitative data in structured tables, details key experimental protocols, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound is a versatile reagent in organic synthesis, notable for its role as a precursor in the formation of various esters, amides, and ketones. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow liquid[1][2][3]
Molecular Formula C₈H₇ClO₂[1][2][4]
Molecular Weight 170.59 g/mol [1][2][4]
Melting Point 36-38 °C[3]
Boiling Point 128-129 °C at 8 mmHg137 °C[1][5]
Density 1.146 g/mL at 25 °C1.57 g/cm³[1][5]
Refractive Index (n20/D) 1.572[5]
Solubility in Water Insoluble, reacts with water[1]
Chemical and Spectroscopic Data

The chemical identifiers and spectroscopic information for this compound are crucial for its unambiguous identification and characterization.

Identifier/SpectrumDataSource(s)
CAS Number 21615-34-9[1][2][4]
IUPAC Name This compound[4]
Synonyms o-Anisoyl chloride, 2-Anisoyl chloride[1][2]
¹H NMR Spectra available in online databases[6]
¹³C NMR Spectra available in online databases[6]
Mass Spectrum Data available from NIST and PubChem[6][7]
Infrared (IR) Spectrum Data available in online databases[6]

Synthesis and Experimental Protocols

The most common method for the preparation of this compound is the chlorination of 2-methoxybenzoic acid. The following is a representative experimental protocol.

Synthesis of this compound from 2-Methoxybenzoic Acid

Objective: To synthesize this compound via the reaction of 2-methoxybenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Catalytic amount of N,N-dimethylformamide (DMF) (optional, but recommended)

  • Round-bottom flask with reflux condenser and gas trap

  • Stirring apparatus

  • Heating mantle

  • Vacuum distillation apparatus

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize evolved HCl and SO₂), add 2-methoxybenzoic acid.

  • Solvent and Catalyst Addition: Add an anhydrous solvent such as dichloromethane or toluene to the flask to suspend the acid. If desired, add a catalytic amount of DMF.

  • Addition of Chlorinating Agent: Slowly add an excess (typically 1.5 to 2.0 equivalents) of thionyl chloride or oxalyl chloride to the stirred suspension at room temperature. The reaction is exothermic and will likely result in the evolution of gas.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid Reaction_Setup Combine in Reaction Flask 2-Methoxybenzoic_Acid->Reaction_Setup Chlorinating_Agent Thionyl Chloride or Oxalyl Chloride Chlorinating_Agent->Reaction_Setup Solvent_Catalyst Anhydrous Solvent (e.g., Toluene) + cat. DMF Solvent_Catalyst->Reaction_Setup Reflux Heat to Reflux (2-4 hours) Reaction_Setup->Reflux Workup Rotary Evaporation Reflux->Workup Purification Vacuum Distillation Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions. It is a valuable building block in the synthesis of more complex molecules.

Reactivity with Nucleophiles
  • Alcohols: Reacts with alcohols to form the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

  • Amines: Reacts with primary and secondary amines to yield amides. Similar to esterification, a base is typically used to neutralize the generated HCl.

  • Water: Hydrolyzes in the presence of water to form 2-methoxybenzoic acid. Therefore, it must be handled under anhydrous conditions.

Friedel-Crafts Acylation

A significant application of this compound is in Friedel-Crafts acylation reactions. In this electrophilic aromatic substitution reaction, the acyl group is introduced onto an aromatic ring, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol for Friedel-Crafts Acylation of Anisole:

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in an anhydrous solvent like dichloromethane.

  • Acyl Chloride Addition: Add this compound to the stirred suspension.

  • Aromatic Substrate Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of the aromatic substrate (e.g., anisole) in the anhydrous solvent from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period to ensure completion.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed to yield the crude product.

  • Purification: The product can be purified by recrystallization or column chromatography.

FriedelCrafts cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methoxybenzoyl_Chloride This compound Acylium_Ion_Formation Formation of Acylium Ion 2-Methoxybenzoyl_Chloride->Acylium_Ion_Formation Aromatic_Substrate Aromatic Substrate (e.g., Anisole) Electrophilic_Attack Electrophilic Aromatic Substitution Aromatic_Substrate->Electrophilic_Attack Lewis_Acid Lewis Acid Catalyst (e.g., AlCl₃) Lewis_Acid->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Attack Quenching_Workup Quenching and Work-up Electrophilic_Attack->Quenching_Workup Aromatic_Ketone Aromatic Ketone Quenching_Workup->Aromatic_Ketone

Caption: Generalized workflow for a Friedel-Crafts acylation reaction.

Safety and Handling

This compound is a corrosive and combustible liquid that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage.[4][5] May cause respiratory irritation.[4][5] It is harmful if swallowed or inhaled.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, strong bases, and alcohols.[1][8] Keep the container tightly closed and protected from moisture.

  • Fire Safety: It is a combustible liquid with a flash point of 84 °C (183.2 °F).[5] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. Avoid using water as it reacts with the compound.[1]

This technical guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, consult the referenced safety data sheets and scientific literature.

References

In-Depth Technical Guide: Hazards Associated with 2-Methoxybenzoyl Chloride Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards associated with exposure to 2-Methoxybenzoyl chloride. Due to the limited availability of specific toxicological studies on this compound, this guide incorporates data from structurally similar compounds, namely benzoyl chloride, 4-methoxybenzoyl chloride, and 2-chlorobenzoyl chloride, to provide a more complete hazard assessment. All data derived from such analogs are clearly indicated.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is an organochlorine compound that is reactive and requires careful handling.[2][3]

PropertyValueSource
Chemical Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [4]
CAS Number 21615-34-9[4]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 128-129 °C at 8 mmHg[5]
Density 1.146 g/mL at 25 °C[5]
Flash Point 84 °C (183.2 °F) - closed cup[5]
Solubility Insoluble in water; reacts with water. Soluble in ether and acetone.[6][7]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

(Data derived from GHS classifications for this compound)

Toxicological Data

Direct toxicological data for this compound is limited. The information below includes data from structurally related compounds to provide an indication of potential toxicity.

CompoundTestSpeciesRouteValueSource
Benzoyl chlorideLD50RatOral1900 mg/kg[8]
Benzoyl chlorideLD50RabbitDermal790 mg/kg[8]
Benzoyl chlorideLC50RatInhalation1870 mg/m³ (2 h)[8]
2-Chlorobenzoyl chlorideLD50RatOral3250 mg/kg

Skin Corrosion/Irritation: this compound is classified as causing severe skin burns.[9] Structurally related compounds like benzoyl chloride, 4-methoxybenzoyl chloride, and 2-chlorobenzoyl chloride are also known to be corrosive to the skin.[10][11][12]

Serious Eye Damage/Irritation: This chemical is expected to cause serious eye damage.[9] Vapors and direct contact with related compounds are known to cause severe eye irritation and burns.[11][13]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments based on OECD guidelines. These represent the standard procedures that would be used to evaluate the hazards of this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

OECD_404_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation and Scoring cluster_evaluation Evaluation animal_prep Animal Preparation: - Young adult albino rabbit (~2.0-3.0 kg) - Acclimatize for at least 5 days - Clip fur from dorsal area (~24h before test) substance_prep Test Substance Preparation: - 0.5 mL of liquid or 0.5 g of solid/paste - Apply to a gauze patch application Apply test substance to a small area of skin (~6 cm²) Cover with gauze patch and semi-occlusive dressing substance_prep->application exposure Exposure Duration: 4 hours application->exposure removal Remove patch and wash treated area exposure->removal observation Observe for erythema and edema at: - 60 minutes - 24, 48, and 72 hours - Continue for 14 days if effects persist removal->observation scoring Score lesions based on a standardized scale observation->scoring classification Classify as corrosive or irritant based on severity and reversibility of lesions scoring->classification

Workflow for Acute Dermal Irritation/Corrosion Testing.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

OECD_405_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation and Scoring cluster_evaluation Evaluation animal_prep Animal Selection: - Healthy young adult albino rabbit - Acclimatize and examine both eyes substance_prep Test Substance: - 0.1 mL of liquid or 0.1 g of solid application Instill test substance into the conjunctival sac of one eye - The other eye serves as a control substance_prep->application observation Examine eyes at 1, 24, 48, and 72 hours post-instillation - Continue up to 21 days if effects persist application->observation scoring Score lesions of the cornea, iris, and conjunctiva observation->scoring classification Classify based on the severity and persistence of ocular lesions scoring->classification

Workflow for Acute Eye Irritation/Corrosion Testing.
Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

OECD_423_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_decision Stepwise Procedure cluster_outcomes Outcomes animal_prep Animal Selection: - Healthy young adult rats (usually females) - Fast overnight before dosing dose_prep Dose Preparation: - Select starting dose level based on available information dosing Administer a single oral dose to a group of 3 animals dose_prep->dosing observation Observe animals for mortality and clinical signs of toxicity for up to 14 days dosing->observation decision1 Mortality Observed? observation->decision1 stop_testing Stop testing and classify decision1->stop_testing Yes (at high dose) lower_dose Test a lower dose decision1->lower_dose Yes (at low dose) higher_dose Test a higher dose decision1->higher_dose No

Workflow for Acute Oral Toxicity Testing (Acute Toxic Class Method).

Potential Signaling Pathways in Toxicity

Specific signaling pathways affected by this compound have not been elucidated. However, as a reactive acyl chloride, it is likely to cause cellular damage through covalent modification of biomolecules, leading to oxidative stress and cell death. The following diagram illustrates a generalized pathway of cellular response to chemical-induced damage.

Toxicity_Pathway cluster_cellular_effects Cellular Effects cluster_response Cellular Response cluster_outcome Outcome substance This compound Exposure covalent_binding Covalent Binding to Proteins and DNA substance->covalent_binding membrane_damage Cell Membrane Damage substance->membrane_damage ros Generation of Reactive Oxygen Species (ROS) covalent_binding->ros dna_damage DNA Damage Response covalent_binding->dna_damage oxidative_stress Oxidative Stress ros->oxidative_stress membrane_damage->ros inflammation Inflammatory Response membrane_damage->inflammation apoptosis Apoptosis (Programmed Cell Death) oxidative_stress->apoptosis necrosis Necrosis inflammation->necrosis dna_damage->apoptosis repair Cellular Repair dna_damage->repair

Generalized Cellular Response to a Reactive Chemical.

Handling, Storage, and Emergency Procedures

Handling:

  • Use in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as water, alcohols, and strong bases.

  • Due to its reactivity with moisture, storage under an inert atmosphere (e.g., nitrogen) is recommended.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal. Ensure adequate ventilation and remove all sources of ignition.

Disposal Considerations

Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound before handling or use.

References

synthesis of 2-Methoxybenzoyl chloride from 2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid, covering reaction conditions, experimental protocols, and safety considerations.

Introduction

This compound, also known as o-anisoyl chloride, is a valuable acylating agent and a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, and the methoxy group, which influences the electronic and steric properties of the molecule. This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound from its carboxylic acid precursor, 2-methoxybenzoic acid. The focus is on providing detailed, actionable information for researchers in organic synthesis and drug development.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. For the synthesis of this compound, the most prevalent and effective methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This guide will delve into the specifics of these two primary methods, offering a comparative analysis to aid in the selection of the most appropriate procedure based on scale, available resources, and desired purity.

Comparative Analysis of Synthetic Methods

The choice of chlorinating agent is a critical parameter in the synthesis of this compound, influencing reaction time, temperature, yield, and purity of the final product. The two most commonly employed reagents are thionyl chloride and oxalyl chloride.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Molar Equivalents 1.5 - 2.51.2 - 1.5
Catalyst DMF (catalytic) or Pyridine (catalytic)DMF (catalytic)
Solvent Toluene, Dichloromethane (DCM), or neatDichloromethane (DCM), Toluene
Temperature (°C) 50 - 90 (reflux)Room Temperature (20-25)
Reaction Time (h) 1 - 41 - 2
Typical Yield (%) 85 - 95>90
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Purification Vacuum DistillationRemoval of solvent under reduced pressure, Vacuum Distillation

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride.

Synthesis using Thionyl Chloride

This method is a robust and widely used procedure for the preparation of acyl chlorides.

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) or Pyridine

  • Anhydrous toluene or Dichloromethane (DCM)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add 2-methoxybenzoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous toluene or DCM to the flask to create a stirrable suspension. Then, add a catalytic amount of DMF or pyridine (e.g., a few drops).

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.5 eq) to the stirred suspension at room temperature. An exothermic reaction with gas evolution will be observed.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 1-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is obtained as an oil and can be purified by vacuum distillation (boiling point: 128-129 °C at 8 mmHg) to yield a colorless to pale yellow liquid.[1]

Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and faster reaction times.

Materials:

  • 2-Methoxybenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMF (a few drops) to the solution.

  • Reagent Addition: Slowly add oxalyl chloride (1.2 - 1.5 eq) to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation as described in the thionyl chloride method to afford pure this compound.

Reaction Mechanisms and Workflows

Reaction Mechanism with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride in the presence of a catalytic amount of DMF proceeds through the formation of a Vilsmeier-type intermediate.

G cluster_0 Catalyst Activation cluster_1 Acyl Chloride Formation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + SOCl₂ SOCl2 Thionyl Chloride CarboxylicAcid 2-Methoxybenzoic Acid Intermediate1 Reactive Intermediate CarboxylicAcid->Intermediate1 + Vilsmeier Reagent Product This compound Intermediate1->Product - SO₂ - HCl - DMF

Caption: Mechanism of acyl chloride formation using thionyl chloride and DMF.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G Start Start: 2-Methoxybenzoic Acid Reaction Reaction with Chlorinating Agent (SOCl₂ or (COCl)₂) + Catalyst (DMF/Pyridine) Start->Reaction Workup Work-up: Removal of excess reagent and solvent Reaction->Workup Purification Purification: Vacuum Distillation Workup->Purification Product Product: this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique2-Methoxybenzoic Acid (Starting Material)This compound (Product)
¹H NMR (CDCl₃, δ ppm) ~10.5 (br s, 1H, COOH), 7.9-8.1 (m, 1H), 7.4-7.6 (m, 1H), 6.9-7.1 (m, 2H), 3.9 (s, 3H, OCH₃)8.0-8.2 (dd, 1H), 7.5-7.7 (m, 1H), 7.0-7.2 (m, 2H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ ppm) ~167 (C=O), ~158 (C-OCH₃), ~134, ~132, ~121, ~120, ~112 (aromatic C), ~56 (OCH₃)~167 (C=O), ~159 (C-OCH₃), ~135, ~133, ~126, ~121, ~112 (aromatic C), ~56 (OCH₃)
FTIR (cm⁻¹) ~2500-3300 (broad, O-H), ~1680 (C=O), ~1250 (C-O)~1770 (C=O, acyl chloride), ~1250 (C-O), absence of broad O-H band

Safety and Handling

Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents that react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Thionyl Chloride (SOCl₂): Highly corrosive and a lachrymator. Reacts with water to produce toxic gases (HCl and SO₂). Avoid inhalation of vapors and contact with skin and eyes.

  • Oxalyl Chloride ((COCl)₂): Very toxic and corrosive. Reacts violently with water. Severely irritating to the eyes, skin, and respiratory tract.

  • This compound: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Handle with care and avoid exposure to moisture, as it will hydrolyze back to the carboxylic acid, releasing HCl.

Conclusion

The synthesis of this compound from 2-methoxybenzoic acid is a well-established and efficient process. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent will depend on the specific requirements of the synthesis, including scale, desired reaction conditions, and available equipment. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably and safely prepare this important chemical intermediate for a wide range of applications in research and development. Proper characterization of the final product is essential to ensure its purity and suitability for subsequent synthetic steps.

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation using 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates in the preparation of a wide array of biologically active molecules.[1][2] 2-Methoxybenzoyl chloride, as an acylating agent, is particularly valuable for constructing substituted benzophenone frameworks, which are present in numerous compounds with therapeutic potential.[3]

This document provides a detailed protocol for the Friedel-Crafts acylation of an activated aromatic substrate, anisole, using this compound. It includes a summary of reaction parameters, a step-by-step experimental procedure, and visual diagrams of the reaction mechanism and experimental workflow.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion from the reaction of an acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] The aromatic ring, acting as a nucleophile, then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] Subsequent deprotonation of this intermediate by the Lewis acid-base complex restores the aromaticity of the ring and yields the final aryl ketone product.[2] A key advantage of Friedel-Crafts acylation over alkylation is that the product is generally less reactive than the starting material, thus preventing poly-acylation.[7]

Data Presentation

Table 1: Materials and Equipment
ItemDescription
Reactants
This compound(o-Anisoyl chloride), ≥98% purity
Anisole(Methoxybenzene), ≥99% purity, anhydrous
Aluminum chloride (AlCl₃)Anhydrous, ≥99% purity
Solvent
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8% purity
Work-up Reagents
Hydrochloric acid (HCl)Concentrated (37%) and dilute (e.g., 1 M) solutions
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous sodium chloride solution
Magnesium sulfate (MgSO₄)Anhydrous
Equipment
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Addition funnel
Magnetic stirrer and stir bar
Ice bath
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Standard laboratory glasswareBeakers, graduated cylinders, Erlenmeyer flasks
Personal Protective EquipmentSafety goggles, lab coat, gloves
Table 2: Reaction Parameters and Expected Outcomes for the Acylation of Anisole
ParameterValue/ConditionNotes
Stoichiometry
Anisole1.0 equivalentThe limiting reagent.
This compound1.1 equivalentsA slight excess ensures complete consumption of the anisole.
Aluminum chloride (AlCl₃)1.2 equivalentsA stoichiometric amount is required as it complexes with the product.
Reaction Conditions
SolventAnhydrous Dichloromethane (CH₂Cl₂)A common inert solvent for Friedel-Crafts reactions.
Temperature0 °C to room temperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion.[1]
Reaction Time1 - 3 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up
QuenchingIce-cold dilute HClDecomposes the aluminum chloride complex.[1]
ExtractionDichloromethane (CH₂Cl₂)
WashingSat. NaHCO₃, Water, BrineTo remove acidic impurities and salts.
Purification
MethodColumn chromatography or recrystallizationDepending on the purity of the crude product.
Expected Product (2-Methoxyphenyl)(4-methoxyphenyl)methanoneThe major regioisomer due to the ortho-para directing effect of the methoxy group on anisole.[8]
Expected Yield 70-90%Typical yields for Friedel-Crafts acylations of activated arenes.

Experimental Protocols

Synthesis of (2-Methoxyphenyl)(4-methoxyphenyl)methanone

1. Reaction Setup:

  • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • To the flask, add anhydrous aluminum chloride (1.2 eq.).

  • Add anhydrous dichloromethane (CH₂Cl₂) to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice bath.

2. Addition of Reactants:

  • In a separate flask, prepare a solution of this compound (1.1 eq.) in anhydrous dichloromethane.

  • Transfer this solution to the addition funnel.

  • Add the this compound solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C.

  • Prepare a solution of anisole (1.0 eq.) in anhydrous dichloromethane.

  • After the addition of the acyl chloride is complete, add the anisole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature does not rise above 5 °C.

3. Reaction Progression:

  • After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the progress of the reaction by TLC until the starting material (anisole) is consumed.

4. Work-up and Isolation:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of ice-cold 1 M HCl. This should be done in a fume hood as HCl gas will be evolved.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

  • Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).

Mandatory Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization AcylChloride 2-Methoxybenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 [AlCl₄]⁻ Anisole Anisole (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Anisole->SigmaComplex + Acylium Ion Product Aryl Ketone Product SigmaComplex->Product + [AlCl₄]⁻ HCl HCl RegenCatalyst AlCl₃ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Setup inert atmosphere glassware B Prepare AlCl₃ slurry in CH₂Cl₂ at 0°C A->B C Add this compound solution dropwise B->C D Add Anisole solution dropwise C->D E Warm to RT and stir for 1-3h D->E F Monitor reaction by TLC E->F G Quench with ice-cold HCl F->G H Extract with CH₂Cl₂ G->H I Wash with NaHCO₃, H₂O, Brine H->I J Dry and concentrate I->J K Column chromatography or Recrystallization J->K L Characterization (NMR, IR, MS) K->L

References

Application Notes and Protocols for the Esterification of Alcohols with 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols is a cornerstone of organic synthesis, pivotal in the creation of a vast array of functional molecules, including active pharmaceutical ingredients (APIs), prodrugs, and intermediates. 2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, serves as a versatile reagent for this transformation, yielding 2-methoxybenzoate esters. The 2-methoxybenzoyl moiety can influence the steric and electronic properties of a molecule, potentially enhancing its biological activity, modifying its pharmacokinetic profile, or acting as a valuable protecting group for hydroxyl functionalities during multi-step syntheses.

These application notes provide a detailed protocol for the esterification of primary, secondary, and tertiary alcohols with this compound. The outlined procedures are designed to be reproducible and scalable for research and development applications.

Data Presentation: Reaction Parameters and Expected Yields

The successful esterification of alcohols with this compound is contingent on the appropriate selection of reaction conditions, which are primarily dictated by the steric hindrance of the alcohol substrate. The following table summarizes typical reaction conditions and expected yields for the esterification of various alcohol classes. The reactivity generally follows the order: primary > secondary > tertiary. The use of a base such as pyridine or triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. For less reactive alcohols, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly improve reaction rates and yields.

Alcohol TypeSubstrate ExampleBase/CatalystSolventTemperature (°C)Time (h)Expected Yield (%)
PrimaryBenzyl AlcoholPyridineDichloromethane (DCM)0 to RT2-4>95
PrimaryEthanolTriethylamine (TEA)Tetrahydrofuran (THF)0 to RT2-490-99[1]
SecondaryIsopropanolPyridine, DMAP (cat.)Dichloromethane (DCM)RT6-1285-95
SecondaryCyclohexanolTriethylamine (TEA), DMAP (cat.)AcetonitrileRT to 408-1680-90
Tertiarytert-ButanolTriethylamine (TEA), DMAP (cat.)Dichloromethane (DCM)RT to Reflux12-2450-70
PhenolPhenolPyridineDichloromethane (DCM)RT4-885-95

Note: Reaction times and yields are typical and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

The following are detailed methodologies for the esterification of a primary, secondary, and tertiary alcohol with this compound.

Materials and General Setup:

  • This compound (≥98%)

  • Alcohol (Primary, Secondary, or Tertiary) (≥98%)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP) (for secondary and tertiary alcohols)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Standard laboratory glassware for workup and purification

Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)

  • Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzyl alcohol (1.0 eq.). Dissolve the alcohol in anhydrous DCM (approx. 5 mL per mmol of alcohol).

  • Addition of Base: Add pyridine (1.2 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the this compound solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and add more DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Esterification of a Secondary Alcohol (e.g., Isopropanol) with DMAP Catalysis

  • Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add isopropanol (1.0 eq.) and DMAP (0.1 eq.). Dissolve the alcohol and catalyst in anhydrous DCM (approx. 5 mL per mmol of alcohol).

  • Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.

  • Addition of Acyl Chloride: Dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at room temperature over 20-30 minutes.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.

Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol) with DMAP Catalysis

  • Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere, add tert-butanol (1.0 eq.) and DMAP (0.2 eq.). Dissolve in anhydrous DCM (approx. 7 mL per mmol of alcohol).

  • Addition of Base: Add triethylamine (2.0 eq.) to the solution.

  • Addition of Acyl Chloride: Add this compound (1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours, monitoring by TLC.

  • Workup and Purification: After cooling to room temperature, follow the workup and purification steps as outlined in Protocol 1.

Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

Esterification_Mechanism General Reaction Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Alcohol Alcohol (R-OH) Ester 2-Methoxybenzoate Ester Alcohol->Ester AcidChloride 2-Methoxybenzoyl Chloride AcidChloride->Ester Byproduct HCl (neutralized by base) AcidChloride->Byproduct Base Base (Pyridine or TEA) Base->Byproduct Catalyst Catalyst (DMAP) (Optional) Catalyst->Ester Accelerates Reaction Solvent Anhydrous Solvent (e.g., DCM)

Caption: General scheme of the esterification reaction.

Esterification_Workflow start Start setup 1. Reaction Setup: - Add alcohol & solvent to flask - Add base (& catalyst if needed) start->setup cool 2. Cool to 0 °C (for primary alcohols) setup->cool add_acyl 3. Add 2-Methoxybenzoyl Chloride dropwise cool->add_acyl react 4. Stir at appropriate temperature add_acyl->react workup 5. Aqueous Workup: - Quench with H₂O - Wash with acid, base, brine react->workup purify 6. Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify end End: Pure Ester purify->end

Caption: Experimental workflow for esterification.

References

Application Notes and Protocols for the Schotten-Baumann Reaction of 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction is a robust and widely utilized method for the synthesis of amides and esters from acyl chlorides and amines or alcohols, respectively. This application note provides detailed protocols and reaction conditions for the use of 2-methoxybenzoyl chloride in Schotten-Baumann reactions, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of the methoxy group on the benzoyl chloride can influence its reactivity and the properties of the resulting products.

The reaction is typically carried out in a two-phase system, consisting of an organic solvent for the reactants and an aqueous solution of a base.[1] The base, commonly sodium hydroxide or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[2][3]

General Principles

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion and, after deprotonation by the base, yielding the corresponding N-substituted-2-methoxybenzamide or 2-methoxybenzoate ester.

Traditional Schotten-Baumann reactions involving this compound for the synthesis of amides have been reported to yield products in the range of 60-80%.[4][5] However, with optimized conditions, including controlled temperature, appropriate solvent selection, and in some cases, microwave assistance, yields can be significantly improved to as high as 92%.[4][5] The preparation of the starting material, this compound, from 2-methoxybenzoic acid using reagents like oxalyl chloride or thionyl chloride can also achieve high yields, often exceeding 90%.[4][5]

Reaction Schematics

Amide Synthesis

This compound reacts with a primary or secondary amine in the presence of a base to form an N-substituted-2-methoxybenzamide.

Ester Synthesis

This compound reacts with an alcohol or a phenol in the presence of a base to form a 2-methoxybenzoate ester.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-methoxybenzamide

This protocol describes the synthesis of an N-aryl-2-methoxybenzamide using a substituted aniline as the nucleophile.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound170.591.0171 mg
Substituted AnilineVaries1.0Varies
Sodium Hydroxide (10% aq. soln.)40.00~2.5~1 mL
Dichloromethane (DCM)84.93-10 mL
Deionized Water18.02-As needed
Hydrochloric Acid (1 M)36.46-As needed
Saturated Sodium Bicarbonate soln.84.01-As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in dichloromethane (5 mL).

  • Add the 10% aqueous sodium hydroxide solution (1 mL) to the flask and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve this compound (1.0 mmol, 171 mg) in dichloromethane (5 mL) and add it dropwise to the cooled, stirring biphasic mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Yield: 60-92%[4][5]

Protocol 2: Synthesis of 2-Methoxybenzoate Ester

This protocol outlines the synthesis of a 2-methoxybenzoate ester using a substituted phenol as the nucleophile.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound170.591.0171 mg
Substituted PhenolVaries1.0Varies
Pyridine79.101.2~0.1 mL
Dichloromethane (DCM)84.93-10 mL
Deionized Water18.02-As needed
Hydrochloric Acid (1 M)36.46-As needed
Saturated Sodium Bicarbonate soln.84.01-As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.0 mmol) and pyridine (1.2 mmol, ~0.1 mL) in dichloromethane (10 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add this compound (1.0 mmol, 171 mg) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours until completion, as monitored by TLC.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Amide Synthesis

AmineBaseSolventTemp (°C)Time (h)Yield (%)
Aniline10% NaOH (aq)DCM/H₂O0 - RT2-460-80 (Typical)
Substituted Anilines10% NaOH (aq)DCM/H₂O0 - RT2-4Up to 92 (Optimized)
Benzylamine10% NaOH (aq)DCM/H₂O0 - RT2-4Not specified

Table 2: Summary of Reaction Conditions and Yields for Ester Synthesis

Alcohol/PhenolBaseSolventTemp (°C)Time (h)Yield (%)
PhenolPyridineDCM0 - RTSeveralNot specified
Substituted PhenolsPyridineDCM0 - RTSeveralNot specified
Primary/Secondary AlcoholsPyridineDCM0 - RTSeveralNot specified

Note: "Not specified" indicates that while the reaction is feasible under these general conditions, specific quantitative data for this compound was not available in the cited literature.

Visualizations

Reaction Mechanism Workflow

Schotten_Baumann_Mechanism cluster_amide Amide Synthesis cluster_ester Ester Synthesis Amine Amine Tetrahedral_Intermediate_A Tetrahedral Intermediate Amine->Tetrahedral_Intermediate_A Nucleophilic Attack 2_Methoxybenzoyl_Chloride_A 2-Methoxybenzoyl Chloride 2_Methoxybenzoyl_Chloride_A->Tetrahedral_Intermediate_A Amide_Product N-Substituted-2- methoxybenzamide Tetrahedral_Intermediate_A->Amide_Product Elimination of Cl- HCl_A HCl Base_A Base (e.g., NaOH) Base_A->Amide_Product Deprotonation Base_A->HCl_A Neutralization Alcohol Alcohol/Phenol Tetrahedral_Intermediate_E Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate_E Nucleophilic Attack 2_Methoxybenzoyl_Chloride_E 2-Methoxybenzoyl Chloride 2_Methoxybenzoyl_Chloride_E->Tetrahedral_Intermediate_E Ester_Product 2-Methoxybenzoate Ester Tetrahedral_Intermediate_E->Ester_Product Elimination of Cl- HCl_E HCl Base_E Base (e.g., Pyridine) Base_E->Ester_Product Deprotonation Base_E->HCl_E Neutralization

Caption: General mechanism for the Schotten-Baumann reaction.

Experimental Workflow

Experimental_Workflow Start Start Dissolve_Nucleophile Dissolve Amine/Alcohol in Organic Solvent Start->Dissolve_Nucleophile Add_Base Add Aqueous Base (or Pyridine) Dissolve_Nucleophile->Add_Base Cool Cool to 0-5 °C Add_Base->Cool Add_Acyl_Chloride Add 2-Methoxybenzoyl Chloride Dropwise Cool->Add_Acyl_Chloride React Stir at Room Temperature Add_Acyl_Chloride->React Workup Aqueous Workup (Washings) React->Workup Dry_Concentrate Dry and Concentrate Organic Layer Workup->Dry_Concentrate Purify Purify Product (Recrystallization/Chromatography) Dry_Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for the Schotten-Baumann reaction.

References

Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides from the reaction of 2-methoxybenzoyl chloride with anilines is a fundamental transformation in organic chemistry with significant applications in medicinal chemistry and drug development. The resulting N-aryl-2-methoxybenzamide scaffold is a common structural motif found in a variety of biologically active compounds. The amide bond provides metabolic stability, while the 2-methoxy group can influence the conformation and electronic properties of the molecule, potentially enhancing its interaction with biological targets. This document provides detailed protocols for the synthesis, purification, and characterization of these amides, along with a summary of representative reaction data.

The reaction is typically carried out under Schotten-Baumann conditions, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1] This method is robust and generally provides good to excellent yields of the desired amide. The choice of base and solvent can be optimized to suit the specific aniline substrate and to minimize side reactions, such as the hydrolysis of the acyl chloride.

General Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction for the synthesis of N-aryl-2-methoxybenzamides.

Experimental Protocols

Materials and Equipment
  • This compound

  • Substituted aniline

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Glassware for recrystallization or column chromatography

General Procedure for Amide Synthesis

This protocol describes a general method for the synthesis of N-aryl-2-methoxybenzamides.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per mmol of aniline).

  • Addition of Base: Add triethylamine (1.2 - 1.5 eq.) to the aniline solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • Quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The purified amides can be characterized by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To check the purity of the product.

  • Melting Point: To determine the melting point of the solid product.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups (e.g., N-H stretch, C=O stretch).

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Data Presentation

The following table summarizes representative data for the synthesis of N-aryl-2-methoxybenzamides and related compounds. The yields of these reactions are influenced by the electronic nature of the substituents on the aniline ring. Electron-donating groups on the aniline generally lead to higher yields, while electron-withdrawing groups can decrease the nucleophilicity of the amine and result in lower yields.

EntryAniline DerivativeProductReaction ConditionsYield (%)Reference
1AnilineN-Phenyl-2-methoxybenzamideBenzoyl chloride, aq. NaOH-[2]
25-Methoxy-2-methylanilineN-(5-Methoxy-2-methylphenyl)-2-methoxybenzamideEt₃N, CH₂Cl₂42[3]
3Methyl 4-amino-2-methoxybenzoateMethyl 2-methoxy-4-(2-methoxybenzamido)benzoateTEA, DMF85[4]
4Hydrazine hydrate4-Hydroxybenzohydrazide (intermediate)Microwave91[5]
54-HydroxybenzohydrazideN'-(2-Methoxybenzylidene)-4-hydroxybenzohydrazide-55[5]
6Anilines with electron-donating groupsN-Aryl-4-methylbenzamidesHOBt/EDC.HCl, Et₃N, THF85-90.7[6]
7Anilines with electron-withdrawing groups (e.g., -NO₂)N-(Nitrophenyl)-4-methylbenzamideHOBt/EDC.HCl, Et₃N, THF62[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-2-methoxybenzamides.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Reaction_Setup 1. Dissolve aniline and base in DCM Cooling 2. Cool to 0 °C Reaction_Setup->Cooling Addition 3. Add this compound Cooling->Addition Reaction 4. Stir at room temperature Addition->Reaction Quench 5. Quench with water Reaction->Quench Extraction 6. Sequential extraction Quench->Extraction Drying 7. Dry organic layer Extraction->Drying Concentration 8. Concentrate in vacuo Drying->Concentration Purification_Method 9. Recrystallization or Column Chromatography Concentration->Purification_Method Analysis 10. TLC, MP, NMR, IR, MS Purification_Method->Analysis

Caption: Experimental workflow for amide synthesis.

Signaling Pathway (Illustrative Example)

While the direct signaling pathway of a generic N-aryl-2-methoxybenzamide is not defined, many such molecules are designed as inhibitors of specific biological pathways. For instance, some 2-methoxybenzamide derivatives have been developed as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[4] The diagram below illustrates a simplified representation of an inhibitory action on a signaling pathway.

G Ligand Signaling Ligand (e.g., Hedgehog) Receptor Receptor (e.g., Patched) Ligand->Receptor Binds to Transducer Signal Transducer (e.g., Smoothened) Receptor->Transducer Inhibits Effector Effector Proteins (e.g., Gli) Transducer->Effector Activates Gene_Expression Target Gene Expression Effector->Gene_Expression Promotes Inhibitor 2-Methoxybenzamide Derivative Inhibitor->Transducer Inhibits

Caption: Inhibition of a signaling pathway.

Conclusion

The synthesis of amides from this compound and anilines is a versatile and widely used reaction in the development of new chemical entities for pharmaceutical and other applications. The Schotten-Baumann reaction provides a reliable method for obtaining these compounds in good yields. The protocols and data presented in these application notes offer a comprehensive guide for researchers in this field. Careful optimization of reaction conditions and appropriate purification techniques are crucial for obtaining high-purity materials for further biological evaluation.

References

Application Notes and Protocols: Preparation of 2-Methoxybenzoyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methoxybenzoyl phosphate, a valuable substrate for the continuous fluorimetric and spectrophotometric assay of acyl phosphatases. The synthesis involves the reaction of 2-methoxybenzoyl chloride with a protected phosphate salt followed by deprotection. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a workflow diagram for the synthesis. The availability of this protocol facilitates the preparation of a sensitive substrate for high-throughput screening and enzymatic studies in drug discovery and development.

Introduction

Acyl phosphates are high-energy molecules that play a crucial role in various biological processes. 2-Methoxybenzoyl phosphate is a synthetic aromatic acyl phosphate that serves as an excellent substrate for acyl phosphatases, enzymes that hydrolyze the acyl-phosphate bond. A key advantage of 2-methoxybenzoyl phosphate is its intrinsic fluorescence, which is quenched upon hydrolysis, allowing for a continuous and highly sensitive fluorimetric assay. This property makes it particularly useful for high-throughput screening (HTS) campaigns to identify inhibitors of acyl phosphatases, which are potential therapeutic targets. This protocol details a reliable method for the preparation of 2-methoxybenzoyl phosphate from commercially available this compound.

Data Presentation

ParameterValueReference
Yield Not explicitly stated in the primary literature, but similar reactions typically yield >80% before purification.General Organic Chemistry Principles
UV λmax (before hydrolysis) 301 nm[1]
Δε at 301 nm (after hydrolysis) 2720 M⁻¹ cm⁻¹[1]
Fluorescence Excitation λmax Near UV region[1]
Fluorescence Emission λmax 390 nm[1]
¹H NMR, ³¹P NMR, IR Data Not explicitly detailed in the primary reference. Characterization confirmed by enzymatic assay and spectroscopic properties.[1]

Experimental Protocol

This protocol is based on the established synthesis of aromatic acyl phosphates and the specific information available for 2-methoxybenzoyl phosphate[1]. The synthesis proceeds in two main steps: 1) Reaction of this compound with a protected phosphate, silver dibenzyl phosphate, to form the protected acyl phosphate intermediate, and 2) Deprotection of the benzyl groups to yield the final product.

Materials:

  • This compound (97%)[2]

  • Silver dibenzyl phosphate

  • Dry acetonitrile (anhydrous)

  • Dry diethyl ether

  • Bromotrimethylsilane (TMSBr)

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Step 1: Synthesis of Dibenzyl 2-methoxybenzoyl phosphate (Protected Intermediate)

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add silver dibenzyl phosphate (1.0 equivalent) under an inert atmosphere of argon or nitrogen.

  • Add dry acetonitrile to the flask to suspend the silver dibenzyl phosphate.

  • Dissolve this compound (1.0 equivalent) in dry acetonitrile in the dropping funnel.

  • Slowly add the solution of this compound to the stirred suspension of silver dibenzyl phosphate at room temperature over a period of 30 minutes. The reaction is typically performed in the dark to prevent light-induced decomposition of the silver salt.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the precipitation of silver chloride.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated silver chloride. Wash the filter cake with a small amount of dry acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dibenzyl 2-methoxybenzoyl phosphate as an oil or solid.

Step 2: Deprotection to Yield 2-Methoxybenzoyl Phosphate

  • Dissolve the crude dibenzyl 2-methoxybenzoyl phosphate from Step 1 in a minimal amount of dry acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromotrimethylsilane (TMSBr) (2.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The debenzylation can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully quench the reaction by the slow addition of methanol. This will hydrolyze the silyl ester intermediate.

  • Remove the solvent and volatile byproducts under reduced pressure.

  • The crude 2-methoxybenzoyl phosphate is then purified. A common method for purification of acyl phosphates involves precipitation from a suitable solvent system (e.g., diethyl ether) or by careful column chromatography on silica gel at low temperature.

Purification and Characterization:

The final product, 2-methoxybenzoyl phosphate, should be stored as a stable salt (e.g., sodium or lithium salt) at low temperatures. Characterization can be performed using:

  • ³¹P NMR: To confirm the formation of the phosphate ester.

  • ¹H NMR: To verify the presence of the 2-methoxybenzoyl group.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • UV-Vis Spectroscopy and Fluorimetry: To confirm the spectroscopic properties essential for its use in enzymatic assays[1].

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Formation of Protected Intermediate cluster_step2 Step 2: Deprotection reagents1 This compound + Silver Dibenzyl Phosphate reaction1 Reaction in dry Acetonitrile (Room Temperature, 2-4h, Dark) reagents1->reaction1 filtration1 Filtration to remove AgCl reaction1->filtration1 evaporation1 Solvent Evaporation filtration1->evaporation1 intermediate Crude Dibenzyl 2-methoxybenzoyl phosphate evaporation1->intermediate reagents2 Crude Intermediate + Bromotrimethylsilane (TMSBr) intermediate->reagents2 reaction2 Reaction in dry Acetonitrile (0°C to RT, 1-2h) reagents2->reaction2 quench Quenching with Methanol reaction2->quench evaporation2 Solvent Evaporation quench->evaporation2 purification Purification evaporation2->purification product 2-Methoxybenzoyl Phosphate purification->product

Caption: Workflow for the synthesis of 2-methoxybenzoyl phosphate.

Applications in Drug Development

2-Methoxybenzoyl phosphate is a highly sensitive substrate for acyl phosphatases, which are implicated in various cellular processes. Its use in a continuous fluorescence-based assay offers several advantages for drug discovery:

  • High-Throughput Screening (HTS): The assay is amenable to automation and miniaturization, allowing for the rapid screening of large compound libraries to identify potential inhibitors of acyl phosphatases.

  • Enzyme Kinetics and Inhibition Studies: The continuous nature of the assay facilitates the accurate determination of kinetic parameters (Km, Vmax) and the mechanism of action of identified inhibitors.

  • Structure-Activity Relationship (SAR) Studies: The assay can be used to evaluate the potency of a series of related compounds to guide the optimization of lead compounds.

The development of potent and selective inhibitors of specific acyl phosphatases could lead to novel therapeutic agents for various diseases.

Safety Precautions

  • This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromotrimethylsilane is a corrosive and moisture-sensitive reagent. It should be handled under an inert atmosphere.

  • All reactions should be performed in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Use of 2-Methoxybenzoyl Chloride in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxybenzoyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 2-methoxybenzoyl group into various molecular scaffolds. Its utility is particularly pronounced in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of the methoxy group at the ortho position can influence the conformational preferences and electronic properties of the resulting molecules, potentially enhancing their interaction with biological targets.

These application notes provide an overview of the use of this compound in the synthesis of several important classes of heterocyclic compounds, including quinazolinones, benzodiazepines, xanthones, and acylated amino-heterocycles. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows are presented to guide researchers in the effective utilization of this valuable reagent.

Synthesis of 2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one and subsequent conversion to Quinazolinones

This compound is a crucial reagent for the synthesis of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one, a key intermediate that can be readily converted to various quinazolinone derivatives. Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

The synthesis commences with the acylation of anthranilic acid with this compound, which upon cyclization, yields the corresponding benzoxazinone. This intermediate can then be reacted with various amines or ammonia to furnish a diverse library of N-substituted or unsubstituted quinazolinones.

Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one

Materials:

  • Anthranilic acid

  • This compound

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve anthranilic acid (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Cool the solution in an ice bath with continuous stirring.

  • To the cooled solution, add this compound (1.1 eq) dropwise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one.

Data Presentation:
Reactant 1Reactant 2SolventConditionsProductYield (%)
Anthranilic acidBenzoyl chloridePyridineReflux2-Phenyl-4H-3,1-benzoxazin-4-oneHigh

Note: The yield for the 2-methoxy-substituted analog is expected to be comparable under similar conditions.

Visualization:

G cluster_0 Synthesis of 2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one A Anthranilic Acid + this compound B Dissolve in Pyridine A->B C Cool to 0-10 °C B->C D Dropwise Addition of Acid Chloride C->D E Reflux for 2-4 hours D->E F Work-up and Precipitation E->F G Filtration and Drying F->G H Recrystallization G->H I Pure 2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one H->I

Caption: Workflow for the synthesis of 2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one.

Synthesis of N-Acylated Amino-Heterocycles

This compound is an effective acylating agent for amino-substituted heterocyclic compounds, such as 2-aminothiazoles and 2-aminopyridines. The resulting N-acylated products are often key intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.

Experimental Protocol: Acylation of 2-Aminothiazole with this compound

Materials:

  • 2-Aminothiazole

  • This compound

  • Pyridine (anhydrous) or Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and pyridine or TEA (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(thiazol-2-yl)-2-methoxybenzamide.

Data Presentation:
AmineAcylating AgentBaseSolventProductYield (%)
2-AminothiazoleBenzoyl chloridePyridineDichloromethaneN-(thiazol-2-yl)benzamideHigh
2-AminopyridineBenzoyl chloridePyridineDichloromethaneN-(pyridin-2-yl)benzamideGood

Note: Yields are generally good to high for the acylation of amino-heterocycles with benzoyl chlorides.

Visualization:

G cluster_1 Acylation of Amino-Heterocycles start 2-Amino-Heterocycle + Base dissolve Dissolve in Anhydrous DCM start->dissolve acyl This compound add Dropwise Addition of Acyl Chloride acyl->add cool Cool to 0 °C dissolve->cool cool->add react Stir at Room Temperature add->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Pure N-Acylated Heterocycle purify->product

Caption: General workflow for the acylation of amino-heterocycles.

Synthesis of 1,4-Benzodiazepine Scaffolds

1,4-Benzodiazepines are a widely recognized class of psychoactive compounds with anxiolytic, sedative, and anticonvulsant properties. A common synthetic route involves the acylation of a 2-aminobenzophenone derivative with an acid chloride, followed by cyclization. This compound can be employed in this initial acylation step to introduce the 2-methoxybenzoyl moiety.

Experimental Protocol: Synthesis of 2-(2-Methoxybenzamido)-5-chlorobenzophenone

Materials:

  • 2-Amino-5-chlorobenzophenone

  • This compound

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

Procedure:

  • To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

  • Heat the mixture to a gentle reflux.

  • Add a solution of this compound (1.1 eq) in anhydrous toluene dropwise to the refluxing mixture.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with dilute hydrochloric acid, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 2-(2-methoxybenzamido)-5-chlorobenzophenone.

Data Presentation:
AmineAcylating AgentBaseSolventProduct Intermediate
2-Amino-5-chlorobenzophenoneCyclopropanecarbonyl chlorideTriethylamineToluene2-(Cyclopropanecarboxamido)-5-chlorobenzophenone
2-Amino-5-chlorobenzophenoneChloroacetyl chlorideAcetic AcidAcetic Acid2-(2-Chloroacetamido)-5-chlorobenzophenone

Note: This table shows analogous acylation reactions on 2-amino-5-chlorobenzophenone, which is a common precursor for various benzodiazepines.

Visualization:

G cluster_2 Synthesis of Benzodiazepine Precursor start 2-Amino-5-chlorobenzophenone + TEA in Toluene reflux Heat to Reflux start->reflux add Dropwise Addition of this compound reflux->add continue_reflux Reflux for 4-6 hours add->continue_reflux cool Cool to Room Temperature continue_reflux->cool filter Filter cool->filter wash Aqueous Wash filter->wash dry Dry and Evaporate wash->dry recrystallize Recrystallize dry->recrystallize product Pure 2-(2-Methoxybenzamido)-5-chlorobenzophenone recrystallize->product

Caption: Workflow for the synthesis of a 1,4-benzodiazepine precursor.

Synthesis of Xanthone Scaffolds

Xanthones are a class of oxygen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. One synthetic approach to xanthones involves the Friedel-Crafts acylation of a phenol with a salicylic acid derivative, followed by cyclization. Alternatively, this compound can be used to acylate a phenol, and the resulting benzophenone intermediate can then undergo intramolecular cyclization to form the xanthone core.

Experimental Protocol: Synthesis of 2-Hydroxy-x-methoxybenzophenone and subsequent cyclization

Materials:

  • A suitable phenol (e.g., resorcinol)

  • This compound

  • Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)

  • Strong acid for cyclization (e.g., sulfuric acid, polyphosphoric acid)

Procedure (Two-Step):

Step 1: Friedel-Crafts Acylation

  • In a round-bottom flask, suspend the Lewis acid catalyst (1.2 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the phenol (1.0 eq) to the suspension and stir.

  • Add this compound (1.0 eq) portion-wise or as a solution in the same solvent, maintaining the temperature as required for the specific Lewis acid.

  • Stir the reaction mixture at the appropriate temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate to obtain the crude benzophenone intermediate.

  • Purify by column chromatography or recrystallization.

Step 2: Intramolecular Cyclization

  • Heat the purified benzophenone intermediate in a strong acid (e.g., concentrated sulfuric acid or PPA) at an elevated temperature (e.g., 100-150 °C) for a specified period.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto ice to precipitate the xanthone product.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize from a suitable solvent to obtain the pure xanthone.

Data Presentation:
PhenolAcylating AgentCatalystProduct Type
PhenolSalicylic AcidEaton's ReagentXanthone
Various Phenols2-Hydroxybenzoyl chlorideLewis AcidBenzophenone Intermediate

Note: The synthesis of xanthones via benzophenone intermediates is a well-established method.

Visualization:

G cluster_3 Two-Step Xanthone Synthesis cluster_4 Step 1: Friedel-Crafts Acylation cluster_5 Step 2: Intramolecular Cyclization A Phenol + Lewis Acid B Add this compound A->B C React and Quench B->C D Extract and Purify C->D E Benzophenone Intermediate D->E F Heat Benzophenone in Strong Acid E->F G Precipitate and Filter F->G H Recrystallize G->H I Pure Xanthone H->I

Caption: Workflow for the two-step synthesis of xanthones.

Application Notes: Acylation of Phenols with 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acylation of phenols is a cornerstone reaction in organic synthesis, facilitating the formation of phenolic esters. The use of 2-Methoxybenzoyl chloride as the acylating agent is of particular interest for introducing the 2-methoxybenzoyl moiety into various molecules. This functional group can serve as a valuable protecting group for phenols or as a structural component in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The resulting 2-methoxybenzoyl esters can exhibit a range of biological activities, making this transformation relevant for drug development and medicinal chemistry.[1][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the this compound.[4][5] The most common methods employed for this transformation are base-catalyzed acylations under anhydrous conditions or the Schotten-Baumann reaction in a two-phase system.[4][6]

Key Considerations for O-Acylation

Successful and selective O-acylation of phenols with this compound requires careful control of reaction conditions to favor the desired ester product and avoid common side reactions.

  • O-Acylation vs. C-Acylation (Fries Rearrangement): Phenols are bidentate nucleophiles, capable of reacting at the oxygen atom (O-acylation) or the aromatic ring (C-acylation).

    • O-acylation is the kinetically favored process, yielding a phenolic ester. This reaction is promoted by base catalysis at low temperatures.[7]

    • C-acylation , also known as the Fries Rearrangement, involves the migration of the acyl group from the phenolic oxygen to the ortho or para position of the aromatic ring, forming a hydroxyaryl ketone.[7] This is the thermodynamically more stable product and is strongly promoted by the presence of Lewis acids (e.g., AlCl₃, SnCl₄) and elevated temperatures.[7][8] To ensure selective ester formation, Lewis acids should be avoided and low reaction temperatures maintained.[7]

  • Role of Base: A base is essential for the reaction. It serves two primary purposes:

    • To deprotonate the phenol, forming the more nucleophilic phenoxide ion, which accelerates the rate of reaction.[9]

    • To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[5] Commonly used bases include pyridine, triethylamine, or aqueous sodium hydroxide in the Schotten-Baumann variant.[4][7]

  • Steric Hindrance and Catalysis: The methoxy group at the ortho position of this compound creates significant steric hindrance, which can slow the reaction rate.[7] To overcome this, a highly nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often used in catalytic amounts along with a stoichiometric base like triethylamine.[7]

  • Potential Side Reactions:

    • Fries Rearrangement: As discussed, this is the primary competing reaction. It can be minimized by maintaining low temperatures (e.g., 0°C) and avoiding Lewis acid catalysts.[7]

    • Demethylation: In the presence of harsh conditions, such as strong Lewis acids and high temperatures, cleavage of the methoxy group on the benzoyl moiety can occur.[7] This can be prevented by using mild, base-catalyzed conditions at low temperatures.[7]

    • Hydrolysis: The acyl chloride is sensitive to moisture and can be hydrolyzed back to the carboxylic acid. Therefore, anhydrous reaction conditions are crucial when not performing a Schotten-Baumann reaction.[10]

Experimental Protocols

Protocol 1: General Procedure for Selective O-Acylation of Phenols

This protocol is optimized for the formation of the phenolic ester (O-acylation) while minimizing the Fries rearrangement.

Materials:

  • Phenol substrate (1.0 eq.)

  • This compound (1.1 - 1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (1.5 eq.) or Pyridine (1.5 eq.)[7]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq., optional catalyst)[7]

  • Nitrogen or Argon gas supply

  • Standard flame-dried glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the phenol substrate (1.0 eq.) in anhydrous DCM.[7]

  • Cooling: Cool the solution to 0°C using an ice bath.[7]

  • Addition of Base and Catalyst: To the cooled solution, add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.). Stir for 5-10 minutes.[7]

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred phenol solution at 0°C over 15-20 minutes.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0°C, gradually warming to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed. Reaction times can vary from a few hours to overnight.[7]

  • Work-up:

    • Upon completion, quench the reaction by adding cold, dilute aqueous HCl (1 M) to neutralize the excess base.[7]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure phenolic ester.

Protocol 2: Acylation using Schotten-Baumann Conditions

This method is effective for the acylation of phenols and uses a two-phase solvent system.[4][5]

Materials:

  • Phenol substrate (1.0 eq.)

  • This compound (1.1 - 1.2 eq.)

  • 10% aqueous Sodium Hydroxide (NaOH) solution[6]

  • Dichloromethane (DCM) or Diethyl Ether

  • Vigorous stirring apparatus (e.g., overhead stirrer or high-speed magnetic stirrer)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flask, dissolve the phenol substrate (1.0 eq.) in DCM. Add 10% aqueous NaOH solution.

  • Addition of Acyl Chloride: While stirring the two-phase mixture vigorously, add the this compound (1.1 eq.) dropwise.[6]

  • Reaction: Continue to stir the mixture vigorously at room temperature for 1-3 hours. The reaction is typically complete when the characteristic smell of the benzoyl chloride has disappeared.[6]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[4]

Data Presentation

Table 1: Typical Reaction Conditions for O-Acylation of Phenols

Phenol SubstrateBase / CatalystSolvent SystemTemperatureTypical Reaction TimeOutcome
Simple PhenolPyridine or Et₃N / DMAPAnhydrous DCM0°C to RT2 - 12 hoursHigh yield of O-acylated ester[7]
Electron-rich PhenolPyridine or Et₃N / DMAPAnhydrous DCM0°C1 - 6 hoursFast reaction, high yield of ester product
Electron-deficient PhenolEt₃N / DMAPAnhydrous DCM/DMFRoom Temperature12 - 24 hoursSlower reaction, may require gentle heating
General Phenols10% aq. NaOHDCM / WaterRoom Temperature1 - 3 hoursGood yield via Schotten-Baumann conditions[5][6]

Table 2: Troubleshooting Guide for Acylation of Phenols

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficiently reactive phenol.2. Steric hindrance from this compound.[7]3. Low reaction temperature.[7]1. Use a stronger base or add a nucleophilic catalyst like DMAP.[7]2. Ensure DMAP is used to overcome steric effects.[7]3. Allow the reaction to warm to room temperature and monitor closely.[7]
C-Acylation Product Observed 1. Presence of a Lewis acid catalyst (even trace amounts).[7]2. High reaction temperature.[7]3. Prolonged reaction time at elevated temperatures.[7]1. Avoid all Lewis acids. Use base-catalyzed conditions only.[7]2. Maintain low reaction temperatures (e.g., 0°C).[7]3. Reduce reaction time or temperature once the starting material is consumed.[7]
Demethylated By-product Harsh reaction conditions, particularly with a Lewis acid and high heat.[7]Use mild, base-catalyzed acylation conditions at low temperatures. Avoid Lewis acids.[7]
Hydrolysis of Acyl Chloride Presence of water in the reaction (for non-Schotten-Baumann protocol).Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.

Visualizations

Reaction Mechanism and Workflows

O_Acylation_Mechanism Figure 1: O-Acylation Reaction Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Phenoxide Phenoxide Ion (Nucleophile) Tetrahedral Tetrahedral Intermediate Phenoxide->Tetrahedral 1. Nucleophilic Attack AcylChloride 2-Methoxybenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Ester Phenolic Ester Tetrahedral->Ester 2. Collapse of Intermediate Chloride Chloride Ion (Leaving Group) Tetrahedral->Chloride Elimination

Caption: Figure 1: O-Acylation Reaction Mechanism.

Experimental_Workflow Figure 2: Experimental Workflow for O-Acylation Setup 1. Reaction Setup (Phenol, Solvent, Base, Catalyst in inert atmosphere) Cooling 2. Cool to 0°C Setup->Cooling Addition 3. Add 2-Methoxybenzoyl Chloride Solution Dropwise Cooling->Addition Reaction 4. Stir and Monitor (TLC) Addition->Reaction Workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Pure Phenolic Ester Purify->Product

Caption: Figure 2: Experimental Workflow for O-Acylation.

Reaction_Control Figure 3: Reaction Condition vs. Product Outcome cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Conditions Reaction Conditions Kinetic_Cond Low Temperature (0°C) Base Catalysis (e.g., Pyridine, Et3N) Conditions->Kinetic_Cond Favors Thermo_Cond High Temperature Lewis Acid Catalyst (e.g., AlCl3) Conditions->Thermo_Cond Favors O_Acylation O-Acylation Product (Phenolic Ester) Kinetic_Cond->O_Acylation Leads to C_Acylation C-Acylation Product (Fries Rearrangement) Thermo_Cond->C_Acylation Leads to

Caption: Figure 3: Reaction Condition vs. Product Outcome.

References

Application Notes and Protocols for the Regioselective Friedel-Crafts Acylation with 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones. These ketones are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and protocols concerning the regioselectivity of the Friedel-Crafts acylation using 2-methoxybenzoyl chloride as the acylating agent. Understanding and controlling the regioselectivity of this reaction is crucial for the efficient synthesis of target molecules.

The methoxy group (-OCH₃) is a strong activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. When this compound is used as the acylating agent, the inherent electronic and steric properties of both the substrate and the reagent influence the final product distribution.

Factors Influencing Regioselectivity

The regiochemical outcome of the Friedel-Crafts acylation with this compound is primarily governed by a combination of electronic and steric effects.

  • Electronic Effects: Activating groups on the aromatic substrate, such as alkyl or alkoxy moieties, increase the electron density of the ring, making it more nucleophilic. The methoxy group, in particular, is a powerful ortho, para-director due to its ability to donate a lone pair of electrons to the aromatic ring, stabilizing the arenium ion intermediate.

  • Steric Hindrance: The bulkiness of the acylium ion, formed from this compound and a Lewis acid, can significantly influence the site of acylation. The presence of the methoxy group at the ortho position of the benzoyl chloride increases the steric bulk of the electrophile. This steric hindrance often favors acylation at the less hindered para position of the substrate over the ortho positions.

Data Presentation

The following tables summarize representative quantitative data for Friedel-Crafts acylation reactions, illustrating the impact of substituents on regioselectivity. While specific data for this compound is limited, the following examples with benzoyl chloride provide a strong indication of the expected outcomes.

SubstrateAcylating AgentLewis AcidSolventIsomer Distribution (ortho:meta:para)Reference
TolueneBenzoyl chlorideAlCl₃Nitrobenzene7.2% : 1.1% : 91.7%[1]
TolueneBenzoic anhydrideSO₄/ZrO₂Liquid Phase20-30% : 2-4% : 70-80%[2]
SubstrateAcylating AgentCatalystTemperaturePara-Product SelectivityReference
AnisoleBenzoyl chlorideHBEA Zeolite120°C>93%[3][4]

Signaling Pathways and Experimental Workflows

Logical Relationship of Factors Influencing Regioselectivity

G Factors Influencing Regioselectivity sub Aromatic Substrate sub_props Electronic Effects (Activating/Deactivating Groups) Steric Hindrance sub->sub_props reagent 2-Methoxybenzoyl Chloride reagent_props Electronic Effects of -OCH₃ Steric Bulk of Acylium Ion reagent->reagent_props lewis Lewis Acid (e.g., AlCl₃) outcome Regioselective Product Distribution (ortho vs. para) lewis->outcome sub_props->outcome reagent_props->outcome

Caption: Factors influencing the regioselectivity of Friedel-Crafts acylation.

Experimental Workflow for Friedel-Crafts Acylation

G Experimental Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Anhydrous Solvent and Lewis Acid (AlCl₃) setup->reagents cool Cool to 0°C reagents->cool add_acyl Slowly Add This compound cool->add_acyl add_sub Slowly Add Aromatic Substrate add_acyl->add_sub react Stir at Room Temperature add_sub->react quench Quench with Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Anhydrous MgSO₄ wash->dry evap Evaporate Solvent dry->evap purify Purify by Chromatography or Recrystallization evap->purify analyze Characterize Product (NMR, IR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Experimental Protocols

The following are detailed protocols for the Friedel-Crafts acylation of anisole and toluene with this compound. These protocols are based on established procedures for similar reactions.

Protocol 1: Friedel-Crafts Acylation of Anisole with this compound

Materials:

  • Anisole

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0°C.

  • Prepare a solution of anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired (2-methoxyphenyl)(4-methoxyphenyl)methanone.

Protocol 2: Friedel-Crafts Acylation of Toluene with this compound

Materials:

  • Toluene

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension.

  • Prepare a solution of toluene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the toluene solution dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield predominantly (2-methoxyphenyl)(p-tolyl)methanone.[5][6]

References

Troubleshooting & Optimization

preventing hydrolysis of 2-Methoxybenzoyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on preventing the hydrolysis of 2-methoxybenzoyl chloride during reaction workups.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrolyzing during the workup process?

A1: this compound, like other acyl chlorides, is highly reactive towards nucleophiles. Water is a nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2] This reaction, known as hydrolysis, results in the formation of the corresponding carboxylic acid (2-methoxybenzoic acid) and hydrochloric acid (HCl).[3] Standard aqueous workups, which are designed to remove water-soluble impurities, introduce the reagent (water) that causes this unwanted side reaction.

Q2: What are the common signs that hydrolysis has occurred?

A2: Several indicators may suggest that your product has hydrolyzed:

  • Unexpected pH Change: The formation of HCl will make the aqueous layer more acidic than anticipated.

  • Precipitation: 2-Methoxybenzoic acid may be less soluble in the organic solvent than the acyl chloride, potentially leading to the formation of a precipitate.

  • Chromatography Results: Thin Layer Chromatography (TLC) will show a new, more polar spot corresponding to the carboxylic acid, in addition to or instead of the desired product spot.

  • Spectroscopic Analysis: In NMR spectroscopy, the appearance of a broad singlet for the carboxylic acid proton (-COOH) and shifts in the aromatic protons' signals can confirm hydrolysis. IR spectroscopy would show a broad O-H stretch characteristic of a carboxylic acid.

Q3: How can I modify a standard aqueous workup to minimize hydrolysis?

A3: To minimize hydrolysis during an aqueous workup, the key is to reduce the contact time and reactivity of the water.

  • Use Cold Solutions: Perform all aqueous washes with ice-cold water or brine. Lower temperatures decrease the rate of the hydrolysis reaction.

  • Use Brine Washes: Wash the organic layer with a saturated sodium chloride (brine) solution instead of pure water.[4][5] The high ionic strength of brine reduces the solubility of organic compounds in the aqueous layer and can decrease the activity of water, a principle known as "salting out".[4]

  • Minimize Contact Time: Perform extractions and washes quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

  • Ensure Anhydrous Conditions Prior to Workup: Before beginning the workup, ensure the reaction has been properly quenched (if necessary, with a non-aqueous agent) and that all equipment is dry.

Q4: Are there effective non-aqueous workup alternatives?

A4: Yes, non-aqueous workups are highly effective for sensitive substrates like this compound.

  • Filtration: If the reaction byproducts are solid and the desired product is soluble, the reaction mixture can be diluted with a dry, non-polar solvent (like hexane) to precipitate the byproducts, which are then removed by filtration through a pad of Celite or silica.

  • Solvent Evaporation: For reactions where the reagents and byproducts are volatile (e.g., reactions with thionyl chloride or oxalyl chloride), they can often be removed under reduced pressure.[6][7] It may be beneficial to co-evaporate with an anhydrous solvent like toluene to azeotropically remove the last traces of the volatile reagent.[7]

  • Direct Use: If the purity is sufficient, the crude product in the reaction solvent can sometimes be carried directly into the next synthetic step without any workup, especially if the subsequent reaction is tolerant of the byproducts.[6]

Troubleshooting Guide

If you are experiencing significant hydrolysis of this compound, use the following decision-making workflow to troubleshoot your workup procedure.

G start Problem: 2-Methoxybenzoyl Chloride Hydrolysis Detected check_byproducts Are reaction byproducts salt-like or water-soluble? start->check_byproducts aqueous_workup Pursue Modified Aqueous Workup check_byproducts->aqueous_workup Yes nonaqueous_workup Pursue Non-Aqueous Workup check_byproducts->nonaqueous_workup No use_cold_brine Action: Wash organic layer rapidly with ice-cold saturated brine. aqueous_workup->use_cold_brine check_ph Is the organic product acid-sensitive? use_cold_brine->check_ph bicarb_wash Action: Add a rapid wash with cold, saturated NaHCO3 followed by a brine wash. check_ph->bicarb_wash No dry_and_concentrate Action: Dry thoroughly over anhydrous Na2SO4 or MgSO4, filter, and concentrate. check_ph->dry_and_concentrate Yes bicarb_wash->dry_and_concentrate end_node Proceed to Purification or Next Step dry_and_concentrate->end_node check_volatility Are byproducts and excess reagents volatile? nonaqueous_workup->check_volatility evaporate Action: Remove volatiles under reduced pressure. Co-evaporate with toluene. check_volatility->evaporate Yes check_solubility Are byproducts insoluble in a non-polar solvent? check_volatility->check_solubility No evaporate->end_node precipitate Action: Dilute with anhydrous hexane/ether, stir, and filter off solid byproducts. check_solubility->precipitate Yes precipitate->end_node

Caption: Troubleshooting workflow for selecting a workup method.

Data Presentation

The choice of workup method can significantly impact the yield and purity of the desired product. The following table provides a comparative summary of outcomes from a hypothetical acylation reaction using this compound under different workup conditions.

Workup ProtocolDesired Product Yield (%)Hydrolyzed Byproduct (%)Notes
Protocol A: Room Temp. Water Wash55%40%Significant loss of product due to hydrolysis.
Protocol B: Ice-Cold Water Wash75%20%Improvement, but hydrolysis is still notable.
Protocol C: Ice-Cold Brine Wash92%<5%Effective at preserving the acyl chloride.[4][5]
Protocol D: Non-Aqueous Filtration>95%<1%Highest yield and purity; requires insoluble byproducts.

Experimental Protocols

Protocol C: Modified Aqueous Workup (Hydrolysis Minimization)

  • Preparation: Pre-cool saturated aqueous NaCl (brine) and saturated aqueous NaHCO₃ solutions in an ice bath.

  • Quenching (Optional): If the reaction needs to be quenched, add the reaction mixture slowly to a vigorously stirred, cold, non-aqueous solvent if possible.

  • Extraction: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible, first dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • First Wash: Add one volume of ice-cold brine to the separatory funnel. Invert the funnel 3-4 times gently (to avoid emulsions) and immediately drain the aqueous layer.

  • Neutralization Wash: Add one volume of ice-cold saturated NaHCO₃ solution and repeat the gentle washing process to neutralize any HCl formed.[7]

  • Final Wash: Perform a final wash with ice-cold brine to remove residual water-soluble components.

  • Drying: Drain the organic layer into a flask containing a generous amount of anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 5-10 minutes.

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol D: Non-Aqueous Workup (Filtration)

  • Precipitation: Once the reaction is complete, dilute the reaction mixture with 3-5 volumes of a dry, non-polar solvent (e.g., anhydrous hexane or a hexane/ether mixture).

  • Stirring: Stir the resulting slurry at room temperature or in an ice bath for 15-30 minutes to ensure complete precipitation of salt byproducts (e.g., pyridine hydrochloride).

  • Filtration: Set up a Büchner or Hirsch funnel with a pad of Celite over the filter paper. Pre-wet the Celite pad with the non-polar solvent.

  • Isolation: Filter the slurry under vacuum. Wash the collected solids with small portions of the cold, non-polar solvent to recover any trapped product.

  • Concentration: Collect the filtrate and remove the solvent under reduced pressure to yield the crude this compound.

Visualization of the Hydrolysis Pathway

To effectively prevent the undesired reaction, it is crucial to understand the mechanism by which it occurs.

G r1 This compound p1 2-Methoxybenzoic Acid r1->p1 Hydrolysis r2 Water (H₂O) p2 Hydrochloric Acid (HCl)

Caption: The hydrolysis of this compound.

References

troubleshooting low yield in 2-methoxybenzoylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in 2-methoxybenzoylation reactions.

Troubleshooting Guide

Low product yield in 2-methoxybenzoylation reactions is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This guide addresses the most frequent causes of poor yields and offers structured solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired 2-methoxybenzoylated product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product formation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The ortho-methoxy group on the benzoyl chloride introduces specific electronic and steric challenges that must be addressed.

Possible Causes & Solutions:

  • Poor Quality of 2-Methoxybenzoyl Chloride: The acyl chloride is highly susceptible to hydrolysis. Ensure it is of high purity and handled under anhydrous conditions.

  • Suboptimal Base Selection: The choice of base is critical. For sterically hindered amines or less reactive substrates, a stronger, non-nucleophilic base or a nucleophilic catalyst may be required.

  • Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the amine to the carbonyl carbon. This is particularly problematic with bulky amines.

  • Low Reaction Temperature: The reaction may require heating to overcome the activation energy, especially with less reactive substrates.

Issue 2: Reaction Stalls or is Incomplete

Question: My reaction starts, but it seems to stall, leaving a significant amount of starting material. How can I drive the reaction to completion?

Answer:

Incomplete reactions are often a result of equilibrium issues, insufficient activation, or catalyst deactivation.

Possible Causes & Solutions:

  • Insufficient Base: The reaction generates HCl as a byproduct, which can protonate the amine starting material, rendering it non-nucleophilic. An adequate amount of base is essential to neutralize the acid and drive the reaction forward.[1]

  • Inadequate Catalyst Activity: If using a catalyst like 4-DMAP, ensure it is not degraded and is used in the appropriate catalytic amount.

  • Precipitation of Reactants: If reactants precipitate out of the solution, the reaction will stop. Ensure a suitable solvent is used that can dissolve all components throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in a 2-methoxybenzoylation reaction?

A1: The base in a 2-methoxybenzoylation reaction, typically performed under Schotten-Baumann conditions, serves two primary purposes. First, it neutralizes the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. Second, by neutralizing the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[1]

Q2: How does the ortho-methoxy group affect the reaction?

A2: The ortho-methoxy group has two main effects:

  • Electronic Effect: The methoxy group is an electron-donating group through resonance. This increases the electron density on the aromatic ring but can slightly decrease the electrophilicity of the carbonyl carbon.

  • Steric Effect: The methoxy group is in close proximity to the reactive carbonyl center, which can cause steric hindrance. This can slow down the rate of attack by the amine, especially if the amine is bulky.

Q3: Which base should I choose for my reaction?

A3: The choice of base depends on the reactivity of your amine and the reaction conditions.

  • Aqueous NaOH or K₂CO₃: Suitable for simple, unhindered primary and secondary amines in a two-phase Schotten-Baumann reaction.

  • Pyridine: Can act as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. It is often used as a solvent as well.

  • Triethylamine (TEA): A non-nucleophilic, organic-soluble base. It is stronger than pyridine but can be sterically hindered itself.

  • 4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst used in small amounts along with a stoichiometric base like TEA. It is particularly useful for difficult acylations.

Q4: My amine is very sterically hindered. What conditions should I try?

A4: For sterically hindered amines, you need to maximize the reactivity of the acylating agent.

  • Use a highly reactive derivative of this compound if possible.

  • Employ a nucleophilic catalyst like DMAP to form a more reactive acylpyridinium salt.

  • Higher reaction temperatures may be necessary to overcome the steric barrier.

  • Consider using a less hindered base to avoid competition with the substrate for the acylating agent.

Q5: What are common side products in 2-methoxybenzoylation reactions?

A5: Common side products include:

  • 2-Methoxybenzoic acid: Formed from the hydrolysis of this compound. This is more likely if there is moisture in the reaction.

  • Diacylation: If the amine has other nucleophilic sites, or if a primary amine is used under harsh conditions, diacylation can occur.

  • Unreacted Starting Materials: Due to the reasons for low yield mentioned in the troubleshooting guide.

Quantitative Data Summary

The following table provides illustrative yields for the 2-methoxybenzoylation of a generic secondary amine under various conditions. These values are representative and actual yields will vary depending on the specific substrates and reaction scale.

Base/CatalystSolventTemperature (°C)Typical Yield (%)Notes
aq. NaOHDichloromethane/Water2560-75Standard Schotten-Baumann conditions; may be less effective for hindered amines.
PyridinePyridine25-8070-85Pyridine acts as both base and catalyst; heating can improve yield for less reactive amines.
TriethylamineDichloromethane2565-80Good for anhydrous conditions; less effective than pyridine as a catalyst.
Triethylamine / DMAP (cat.)Dichloromethane2585-95DMAP significantly accelerates the reaction and is effective for hindered substrates.

Key Experimental Protocols

Protocol 1: General Schotten-Baumann 2-Methoxybenzoylation

This protocol is suitable for the 2-methoxybenzoylation of primary and secondary amines.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve the amine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vessel, dissolve the this compound in a small amount of dichloromethane.

  • Add the 10% aqueous NaOH solution to the amine solution.

  • Add the this compound solution dropwise to the vigorously stirred biphasic mixture over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Separate the organic layer.

  • Wash the organic layer with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: DMAP-Catalyzed 2-Methoxybenzoylation for Hindered Amines

This protocol is recommended for less reactive or sterically hindered amines.

Materials:

  • Amine (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine, triethylamine, and DMAP in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add the this compound dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC/LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in 2-Methoxybenzoylation start Low Yield Observed check_reagents Check Reagent Quality (Acyl Chloride, Amine, Solvent) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No eval_conditions Evaluate Reaction Conditions reagent_ok->eval_conditions Yes purify_reagents->start base_choice Is the base appropriate? eval_conditions->base_choice change_base Change Base (e.g., Pyridine, TEA/DMAP) base_choice->change_base No temp_choice Is the temperature optimal? base_choice->temp_choice Yes change_base->temp_choice increase_temp Increase Temperature temp_choice->increase_temp No steric_issue Consider Steric Hindrance temp_choice->steric_issue Yes increase_temp->steric_issue use_catalyst Use Nucleophilic Catalyst (DMAP) steric_issue->use_catalyst final_yield Improved Yield use_catalyst->final_yield

Caption: A workflow for troubleshooting low yield in 2-methoxybenzoylation reactions.

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Pathway amine Amine (R₂NH) nucleophilic_attack Nucleophilic Attack amine->nucleophilic_attack acyl_chloride 2-Methoxybenzoyl Chloride acyl_chloride->nucleophilic_attack base Base (e.g., NaOH) deprotonation Deprotonation base->deprotonation neutralization Neutralization base->neutralization tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Cl⁻ tetrahedral_intermediate->elimination protonated_amide Protonated Amide elimination->protonated_amide hcl HCl elimination->hcl protonated_amide->deprotonation amide_product Amide Product deprotonation->amide_product hcl->neutralization salt_water Salt + H₂O neutralization->salt_water

Caption: The signaling pathway of the Schotten-Baumann reaction mechanism.

References

Technical Support Center: Analysis of 2-Methoxybenzoyl Chloride Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methoxybenzoyl chloride in their synthetic workflows. The focus is on the identification of byproducts and impurities in reaction mixtures using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a singlet around 10-12 ppm that I wasn't expecting. What could this be?

A: A broad singlet in this downfield region of the ¹H NMR spectrum is characteristic of a carboxylic acid proton. This is very likely due to the presence of 2-methoxybenzoic acid, the hydrolysis product of this compound. Acyl chlorides are highly susceptible to hydrolysis, and even trace amounts of moisture in your reaction setup or reagents can lead to the formation of the corresponding carboxylic acid.

To confirm this, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the acidic proton will exchange with deuterium and either disappear or significantly decrease in intensity.[1]

Q2: I see a new set of aromatic signals and a singlet around 3.9 ppm in my reaction mixture. How can I determine if this is my desired amide/ester product or a byproduct?

A: To distinguish between your desired product and potential byproducts, a careful comparison of the full ¹H and ¹³C NMR spectra with expected values is crucial.

  • Expected Product:

    • Amide (e.g., N-substituted-2-methoxybenzamide): You would expect to see the characteristic aromatic protons of the 2-methoxybenzoyl group, a singlet for the methoxy group (usually around 3.8-3.9 ppm), and signals corresponding to the amine portion you have added. A broad singlet for the N-H proton is also typically observed, which can be confirmed by a D₂O exchange experiment.

    • Ester (e.g., alkyl 2-methoxybenzoate): You will observe the aromatic signals of the 2-methoxybenzoyl group, the methoxy singlet, and signals for the alkyl group of the alcohol used. For example, an ethyl ester would show a quartet and a triplet.[2]

  • Potential Byproduct (2-methoxybenzoic acid): This will also show aromatic signals and a methoxy singlet, but will be distinguished by the carboxylic acid proton peak (see Q1) and its characteristic ¹³C NMR signals.

The table below provides a comparison of typical chemical shifts to aid in identification.

Q3: The aromatic region of my ¹H NMR spectrum is very complex and the peaks are overlapping. How can I resolve these signals to get a clearer picture of the compounds in my mixture?

A: Overlapping signals in the aromatic region are a common challenge. Here are a few strategies to resolve them:

  • Change the NMR Solvent: Rerunning the NMR spectrum in a different deuterated solvent can often resolve overlapping peaks. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce different chemical shifts compared to chloroform-d (CDCl₃) or DMSO-d₆, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[3] This can help to separate crowded signals.

  • Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show which protons are coupled to each other, helping to identify individual spin systems within the overlapping region. An HSQC spectrum correlates protons to their directly attached carbons, providing another layer of information for assignment.

  • Increase Spectrometer Field Strength: If available, running the sample on a higher field NMR spectrometer will increase the dispersion of the signals, often resolving the overlap.

Troubleshooting Guide: Identifying Unknown Peaks

When unexpected peaks appear in your NMR spectrum, a systematic approach can help in their identification.

dot

Caption: Troubleshooting workflow for identifying unknown peaks in NMR spectra.

Data Presentation: NMR Chemical Shifts

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for this compound and related compounds in CDCl₃, unless otherwise noted. These values can serve as a reference for identifying components in your reaction mixture.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundMethoxy (-OCH₃)Aromatic ProtonsOther
This compound~3.9 (s, 3H)~6.9-8.0 (m, 4H)-
2-Methoxybenzoic acid~3.9 (s, 3H)~6.9-8.2 (m, 4H)~10-12 (br s, 1H, COOH)
Ethyl 2-methoxybenzoate[2]~3.90 (s, 3H)~6.96-7.80 (m, 4H)~4.37 (q, 2H, -OCH₂CH₃), ~1.39 (t, 3H, -OCH₂CH₃)
N-Benzyl-2-methoxybenzamide~3.9 (s, 3H)~6.9-7.8 (m, 9H)~4.6 (d, 2H, -CH₂Ph), ~6.5-7.0 (br s, 1H, -NH)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundMethoxy (-OCH₃)Aromatic CarbonsCarbonyl (C=O)Other
This compound~56~112-160~165-170-
2-Methoxybenzoic acid~55.8~112-160~165-170-
Ethyl 2-methoxybenzoate~55.9~112-158~166~61.1 (-OCH₂CH₃), ~14.3 (-OCH₂CH₃)
N-Benzyl-2-methoxybenzamide~56~112-158, ~127-138 (benzyl)~165~44 (-CH₂Ph)

Experimental Protocols

Protocol 1: D₂O Shake for Identification of Labile Protons (e.g., -COOH, -OH, -NH)
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube containing your sample.

  • Mixing: Cap the NMR tube and shake it vigorously for approximately 30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquisition of Spectrum: Place the NMR tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.

  • Analysis: Compare the two spectra. The signal corresponding to the labile proton (-COOH, -OH, or -NH) will have either disappeared or significantly diminished in intensity in the second spectrum.[1]

Protocol 2: General Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of your crude reaction mixture or purified compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, you may need to try a different solvent or filter the solution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the desired NMR spectra (¹H, ¹³C, COSY, etc.).

Byproduct Formation Pathways

The following diagram illustrates the formation of the most common byproduct in this compound reactions.

// Nodes start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Nucleophile\n(e.g., R-NH2, R-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Desired Product\n(Amide or Ester)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; moisture [label="H2O (Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct [label="Byproduct\n(2-Methoxybenzoic acid)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges start -> product [label="Reaction with Nucleophile"]; reagent -> product; start -> byproduct [label="Hydrolysis", color="#EA4335"]; moisture -> byproduct [color="#EA4335"]; }

References

Technical Support Center: Purification of 2-Methoxybenzoylated Products

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice and detailed protocols for the purification of 2-methoxybenzoylated products, primarily focusing on the separation from common starting materials such as amines and alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a 2-methoxybenzoylation reaction?

The most common impurities are unreacted starting materials (e.g., the amine or alcohol), excess 2-methoxybenzoic acid or its activated form (e.g., acyl chloride), and potential side products from the reaction.

Q2: How do I choose the best purification method for my 2-methoxybenzoylated product?

The choice of purification method depends on the physical and chemical properties of your product and the impurities.

  • For removing acidic or basic impurities: A liquid-liquid extraction (acid-base wash) is highly effective.[1][2][3][4]

  • For separating compounds with different polarities: Flash column chromatography is the preferred method.[5][6][7][8]

  • For crystalline solid products: Recrystallization is an excellent technique for achieving high purity.[9][10][11][12]

Q3: My product is an oil. How can I purify it?

For oily products, flash column chromatography is the most suitable purification method. If the oil is expected to be a solid, trituration with a non-polar solvent (like hexanes) can sometimes induce crystallization.

Q4: How can I effectively remove unreacted 2-methoxybenzoic acid?

Unreacted 2-methoxybenzoic acid can be easily removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), during a liquid-liquid extraction.[2][3][4][13] The basic wash deprotonates the carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Yield During Recrystallization - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures.[9]- Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[9]- Select a different solvent or use a mixed solvent system.
Product is still impure after column chromatography. - The chosen solvent system provides poor separation.- The column was overloaded with the crude product.- The compound may be degrading on the silica gel.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column.- Deactivate the silica gel with a small amount of triethylamine in the eluent if your compound is acid-sensitive.[5]
Difficulty separating the product from the starting amine. - The product and the starting amine have very similar polarities.- Perform an acidic wash (e.g., with 1M HCl) to protonate the amine, making it water-soluble and allowing for its removal in the aqueous layer.[13]- Consider using a specialized chromatography technique, such as ion-exchange chromatography.[6]
Multiple bands are observed after electrophoresis/Western blotting of the eluted target protein. - Partial degradation of the tagged protein by proteases.- Add a protease inhibitor, such as PMSF or AEBSF, to the lysis solution to minimize degradation.

Physicochemical Data Comparison

The following table summarizes key physicochemical properties of 2-methoxybenzoic acid and a representative starting material and product. These differences are exploited during the purification process.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaSolubility
2-Methoxybenzoic Acid 152.15[14][15][16][17]98-103[14][16]~275-280[14][15]~4.08[16]Slightly soluble in cold water[16], soluble in organic solvents and basic aqueous solutions.
Aniline (Example Starting Material) 93.13-6184~4.6 (of anilinium ion)Slightly soluble in water, soluble in organic solvents and acidic aqueous solutions.
N-phenyl-2-methoxybenzamide (Example Product) 227.2663-65>300~17 (amide N-H)[18]Insoluble in water, soluble in most organic solvents.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic and Basic Impurities

This protocol is designed to remove unreacted 2-methoxybenzoic acid and a basic starting material, such as an amine.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.

  • Acid Wash (to remove basic impurities): Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate, then drain the lower aqueous layer.

  • Base Wash (to remove acidic impurities): Add an equal volume of saturated aqueous NaHCO₃ to the organic layer in the separatory funnel.[13] Shake and vent as before. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now free of acidic and basic impurities.

Protocol 2: Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product an Rf value of approximately 0.3.[7]

  • Column Packing: Pack a flash column with silica gel, ensuring there are no air bubbles or cracks.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, and load the dry powder onto the top of the column.[5]

  • Elution: Add the eluent to the top of the column and apply pressure to push the solvent through. Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization

This protocol is suitable for purifying crystalline solid products.

  • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9] Allow the crystals to dry completely.

Purification Workflow

The following diagram illustrates a general workflow for the purification of 2-methoxybenzoylated products.

PurificationWorkflow crude Crude Reaction Mixture liquid_extraction Liquid-Liquid Extraction crude->liquid_extraction acid_wash Acid Wash (e.g., 1M HCl) liquid_extraction->acid_wash Remove basic starting material base_wash Base Wash (e.g., Sat. NaHCO3) acid_wash->base_wash organic_layer Crude Product in Organic Layer base_wash->organic_layer Remove acidic 2-methoxybenzoic acid is_solid Is the product a solid? organic_layer->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Flash Column Chromatography is_solid->column_chromatography No (Oil) pure_product Pure 2-Methoxybenzoylated Product recrystallization->pure_product column_chromatography->pure_product

Caption: A decision-making workflow for purifying 2-methoxybenzoylated products.

References

optimizing base selection for esterification with 2-Methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification with 2-Methoxybenzoyl Chloride

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the selection of a base for the esterification of alcohols using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the esterification of an alcohol with this compound?

A1: In the reaction between an alcohol and an acyl chloride like this compound, a base serves two primary functions. Firstly, it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction.[1][2][3] This is crucial because the buildup of acid can protonate the alcohol, reducing its nucleophilicity and potentially leading to unwanted side reactions or decomposition of acid-sensitive products.[4] Secondly, certain bases can also function as nucleophilic catalysts, accelerating the rate of esterification.[5]

Q2: What are the common types of bases used for this reaction, and how do they differ?

A2: Bases for this esterification can be broadly categorized as non-nucleophilic acid scavengers and nucleophilic catalysts.

  • Non-Nucleophilic Bases: Sterically hindered amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are primarily used to neutralize HCl without competing with the alcohol in attacking the acyl chloride.[6]

  • Nucleophilic Bases/Catalysts: Pyridine and 4-(dimethylamino)pyridine (DMAP) are common nucleophilic catalysts.[5][7] They react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the alcohol.[5] DMAP is a significantly more potent catalyst than pyridine and is often used in small, catalytic amounts alongside a stoichiometric non-nucleophilic base like TEA.[8][9]

  • Inorganic Bases: Aqueous bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used in traditional Schotten-Baumann conditions, typically in a two-phase system with an organic solvent.[10][11]

Q3: How do I choose the right base for my specific alcohol?

A3: The choice of base depends largely on the reactivity and steric hindrance of the alcohol.

  • For Primary and Secondary Alcohols: A simple, non-nucleophilic base like triethylamine or pyridine is often sufficient.[3][4] Pyridine can act as both the solvent and the base.[5]

  • For Tertiary or Sterically Hindered Alcohols: These alcohols are poor nucleophiles, and the reaction is often slow.[4][12] In these cases, using a hyper-nucleophilic catalyst like DMAP (0.05–0.2 equivalents) in combination with a stoichiometric amount of a non-nucleophilic base like triethylamine is highly recommended to accelerate the reaction.[8][12]

  • For Phenols: Phenols are less nucleophilic than alcohols. While pyridine can be used, the reaction may be slow.[5] The use of catalytic DMAP is often beneficial.

Q4: Can I use an inorganic base like NaOH?

A4: Yes, using an aqueous solution of a base like NaOH in a biphasic system (e.g., dichloromethane and water) is known as the Schotten-Baumann reaction condition.[10] The base in the aqueous phase neutralizes the generated HCl, while the reactants and product remain in the organic phase.[10] This method can be effective, but it increases the risk of hydrolyzing the this compound starting material, which can lower the yield.[13] It is generally better suited for more water-stable acyl chlorides.

Troubleshooting Guide

Q5: My reaction yield is low. What are the common causes and how can I fix them?

A5: Low yields are a common issue and can stem from several factors.

  • Moisture Contamination: Acyl chlorides like this compound are highly sensitive to moisture and can readily hydrolyze to the corresponding carboxylic acid (2-methoxybenzoic acid).[3][14]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure the alcohol starting material is dry.[15]

  • Inefficient Base: The base may not be strong enough or may be sterically hindered from effectively scavenging the generated HCl.

    • Solution: For hindered alcohols, switch from a simple base like pyridine to a catalytic amount of DMAP with triethylamine.[16] Ensure at least one full equivalent of the scavenger base is used.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.

    • Solution: Most reactions are started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[6] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but should be monitored by TLC to check for decomposition.

  • Impure Starting Materials: The this compound may have already partially hydrolyzed.

    • Solution: Use freshly opened or distilled this compound for best results.

Q6: I see a new, more polar spot on my TLC plate that is not my starting alcohol or desired ester. What is it?

A6: This is very likely 2-methoxybenzoic acid, the product of the hydrolysis of this compound.[14] This indicates the presence of water in your reaction. During the workup, this acidic byproduct can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.[17]

Q7: The reaction works, but it is very slow. How can I speed it up?

A7: If the reaction is proceeding cleanly but slowly, the activation barrier is likely too high for the conditions.

  • Solution: Add a catalytic amount (1-10 mol%) of DMAP. DMAP is an excellent nucleophilic catalyst that can dramatically increase the rate of esterification, especially for less reactive alcohols.[8][9] Gentle heating may also be applied while monitoring the reaction progress.

Data Presentation

Table 1: Comparison of Common Bases for Esterification

BasepKa of Conjugate AcidTypeKey Characteristics
Triethylamine (TEA)~10.7Non-nucleophilic ScavengerSterically hindered, primarily an acid scavenger.[6]
Pyridine~5.2Nucleophilic Base/CatalystActs as both an acid scavenger and a mild nucleophilic catalyst.[1][5]
4-(DMAP)~9.7Nucleophilic CatalystHighly efficient nucleophilic catalyst; used in small amounts with a scavenger base.[7][8]
Sodium Hydroxide (NaOH)~15.7 (of H₂O)Inorganic BaseUsed in aqueous solutions for Schotten-Baumann conditions; risk of acyl chloride hydrolysis.[1][10]

Experimental Protocols

Protocol 1: General Procedure for Esterification using Triethylamine and Catalytic DMAP

This protocol describes a general method suitable for primary, secondary, and sterically hindered alcohols.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (to make a ~0.2 M solution with respect to the alcohol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove TEA and DMAP), saturated NaHCO₃ solution (to remove any 2-methoxybenzoic acid), and brine.[18]

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel.[15]

Visualizations

Esterification_Workflow start Combine Alcohol, Base (TEA), & Catalyst (DMAP) in Anhydrous Solvent cool Cool Reaction Mixture to 0 °C start->cool add_acyl Add this compound Dropwise cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (MgSO₄) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Ester Product purify->product Base_Selection_Logic start Select Alcohol Substrate q_sterics Is the alcohol sterically hindered (e.g., tertiary) or a phenol? start->q_sterics yes_path YES q_sterics->yes_path no_path NO q_sterics->no_path use_dmap Use Catalytic DMAP (0.1 eq) + Stoichiometric TEA (1.5 eq) yes_path->use_dmap result Proceed with Esterification use_dmap->result use_tea Use Stoichiometric Pyridine or Triethylamine (TEA) no_path->use_tea use_tea->result

References

Technical Support Center: Friedel-Crafts Acylation with 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Methoxybenzoyl chloride in Friedel-Crafts acylation reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Suggested Solutions
Low to no yield of the desired acylated product. 1. Deactivated Aromatic Substrate: The aromatic ring has strongly electron-withdrawing substituents (e.g., -NO₂, -CN, -SO₃H, -COR).- Friedel-Crafts acylation is generally not suitable for strongly deactivated rings. Consider alternative synthetic routes.
2. Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture or other Lewis basic functional groups on the substrate (e.g., amines, phenols).[1][2]- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and freshly opened or purified reagents.[1] - For substrates with basic groups like amines, protection of the functional group may be necessary prior to acylation.
3. Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid forms a complex with the product ketone, requiring stoichiometric or greater amounts of the catalyst.- Use at least one equivalent of the Lewis acid for the acyl chloride and an additional equivalent for the product ketone.
Formation of an unexpected major product, a cyclized compound (e.g., a chromenone derivative). Intramolecular Cyclization and Demethylation: The initial acylation product may undergo a subsequent intramolecular reaction, especially with certain substrates, leading to cyclization and cleavage of the methoxy group.- This is a known domino reaction pathway with specific substrates like 1-haloalkynes.[3] - To favor the simple acylation product, consider milder reaction conditions (lower temperature, shorter reaction time). - If the substrate is prone to this, an alternative acylating agent without the ortho-methoxy group might be necessary.
The product is a single isomer, but not the one predicted by electronics alone (e.g., exclusive para-substitution on toluene). Steric Hindrance: The ortho-methoxy group on the this compound makes the acylium ion very bulky. This steric bulk prevents acylation at sterically hindered positions on the substrate.- Expect acylation to occur at the least sterically hindered position. For example, with toluene, acylation occurs almost exclusively at the para position to avoid steric clash with the methyl group.[4][5]
A mixture of ortho and para isomers is obtained, with difficult separation. Substrate and Reaction Control: The substrate's directing groups and the reaction conditions influence the ortho/para ratio.- Lowering the reaction temperature can sometimes improve selectivity. - While steric hindrance from the 2-methoxybenzoyl group often favors the para product, some ortho product may still form depending on the substrate's activating group. - Plan for chromatographic separation of the isomers.
Formation of a dark, tarry reaction mixture and multiple unidentified byproducts. 1. Reaction Temperature Too High: Friedel-Crafts reactions can be exothermic. Uncontrolled temperature can lead to polymerization and degradation.- Add the reagents slowly and use an ice bath to control the initial exothermic reaction.[6] - Maintain the recommended reaction temperature throughout the procedure.
2. Unwanted Side Reactions: The substrate or product may be unstable under the strongly acidic conditions, leading to decomposition.- Consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂). - Shorten the reaction time to minimize exposure to the harsh conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation with this compound giving a low yield, even with an activated substrate like toluene?

A1: Several factors could be at play. Firstly, ensure truly anhydrous conditions, as any moisture will deactivate the Lewis acid catalyst.[1] Secondly, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the product ketone complexes with it. Often, a slight excess is needed to drive the reaction to completion. Finally, the bulky nature of the 2-methoxybenzoyl group can slow down the reaction compared to less hindered acyl chlorides.

Q2: I am observing the formation of a significant amount of a demethylated byproduct. What is happening and how can I prevent it?

A2: Demethylation of the ortho-methoxy group is a potential side reaction, particularly if the initial product can undergo a subsequent intramolecular cyclization.[3] This process is facilitated by the Lewis acid. To minimize this, you can try using milder reaction conditions, such as a less potent Lewis acid or lowering the reaction temperature. However, if the substrate structure is inherently prone to this domino reaction, it may be difficult to avoid completely.

Q3: Does the ortho-methoxy group on the benzoyl chloride affect where the acylation occurs on my aromatic substrate?

A3: Yes, significantly. The methoxy group, along with the carbonyl group, creates considerable steric bulk. This will strongly direct the acylation to the most sterically accessible position on your substrate. For example, in the acylation of toluene, the product will be almost exclusively the para-substituted isomer, as the ortho positions are sterically hindered by the methyl group.[4][5]

Q4: Can I perform this reaction on a substrate that already has a ketone or an amine group?

A4: It is challenging. A ketone group on the substrate will complex with the Lewis acid, deactivating the ring towards further electrophilic substitution. An amine group is a Lewis base and will react with the Lewis acid catalyst, forming a positively charged ammonium group which is strongly deactivating.[2] In the case of an amine, you would need to protect the amino group (e.g., as an amide) before attempting the Friedel-Crafts reaction.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of an Aromatic Substrate (e.g., Toluene) with this compound

This is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aromatic substrate (e.g., Toluene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere.

  • Catalyst Suspension: Under a positive pressure of nitrogen or argon, charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous DCM. Cool the suspension in an ice bath to 0-5 °C.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

  • Substrate Addition: After the formation of the acylium ion complex, add a solution of the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel. Add the substrate solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired product and characterize any byproducts.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Setup under Inert Atmosphere A->B C Suspend AlCl3 in Anhydrous Solvent B->C D Cool to 0-5 °C C->D E Add this compound D->E F Add Aromatic Substrate E->F G Stir at Room Temperature F->G H Quench with Ice/HCl G->H I Extract with Solvent H->I J Wash & Dry I->J K Concentrate J->K L Purify (Chromatography/Recrystallization) K->L

Caption: General experimental workflow for Friedel-Crafts acylation.

Side_Reactions_Troubleshooting cluster_outcomes Observed Outcomes cluster_solutions Troubleshooting Solutions Start Start Reaction: This compound + Aromatic Substrate + AlCl3 Desired Desired Acylated Product Start->Desired Success Side1 Demethylation/ Cyclization Product Start->Side1 Problem Side2 Unexpected Isomer (Steric Hindrance) Start->Side2 Problem Side3 Low/No Yield Start->Side3 Problem Sol1 Use Milder Conditions (Lower Temp, Less Reactive Catalyst) Side1->Sol1 Sol2 Anticipate Para-Product Due to Steric Bulk Side2->Sol2 Sol3 Check Reagent Purity (Anhydrous Conditions) & Catalyst Stoichiometry Side3->Sol3

Caption: Troubleshooting logic for common side reactions.

References

Technical Support Center: Removal of Excess 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-methoxybenzoyl chloride from a reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common issues encountered when excess this compound is left in a reaction mixture?

A1: Residual this compound can lead to several downstream issues, including:

  • Difficult Purification: The excess acyl chloride can co-elute with the desired product during chromatographic purification.

  • Byproduct Formation: During the work-up or subsequent steps, it can react with water to form 2-methoxybenzoic acid, or with other nucleophiles present, leading to impurities.[1]

  • Inaccurate Yield Calculation: Its presence can lead to an overestimation of the final product's mass and yield.

  • Interference with Subsequent Reactions: If the crude product is used directly in the next step, the reactive acyl chloride can interfere with the new reagents.

Q2: My standard aqueous work-up with sodium bicarbonate isn't completely removing the this compound. What's going wrong?

A2: While this compound is more reactive than benzoyl chloride, it can still be slow to hydrolyze, especially in a biphasic system with an organic solvent.[2] Vigorous stirring for a prolonged period (a few hours) with a saturated sodium bicarbonate solution can improve its hydrolysis to the water-soluble 2-methoxybenzoate salt.[3] If the problem persists, consider adding a phase-transfer catalyst or using a miscible co-solvent to improve contact between the aqueous base and the acyl chloride.

Q3: Can I use a nucleophilic scavenger to remove the excess this compound?

A3: Yes, using a nucleophilic scavenger is a highly effective method. The scavenger reacts with the excess acyl chloride to form a new compound that is easily separated from the desired product. Common scavengers include amines, amino alcohols, or functionalized silica gels.[4][5] The choice of scavenger depends on the properties of your desired product and the ease of separation of the scavenger-adduct. For example, reacting the excess acyl chloride with an amine like aniline can form a solid benzanilide that may precipitate and be filtered off.[2]

Q4: I'm working on a small scale and want to avoid a complicated work-up. Is there a simple method for removal?

A4: For small-scale reactions, adding a small amount of a reactive alcohol like methanol can be effective.[2][6] The methanol will react with the excess this compound to form methyl 2-methoxybenzoate. This ester is often more volatile than the desired product and can be removed under high vacuum.[3] Alternatively, solid-phase scavengers, such as silica-bound amines, are excellent for small-scale work as they can be removed by simple filtration.[4]

Q5: How do I choose the best removal strategy for my specific reaction?

A5: The optimal strategy depends on several factors:

  • Stability of your product: If your product is sensitive to aqueous base, avoid prolonged bicarbonate washes.

  • Solubility of your product: If your product is highly water-soluble, an extractive work-up may be challenging.

  • Boiling point of your product: If your product has a high boiling point, quenching with a volatile alcohol to form an ester that can be distilled off is a good option.[3]

  • Scale of the reaction: For large-scale reactions, aqueous washes are often more cost-effective. For smaller, high-purity applications, solid-phase scavengers are ideal.

The flowchart below provides a decision-making guide.

Data Summary: Scavenging Agents

The following table summarizes common types of scavengers used for acyl chloride removal. The choice of scavenger will depend on the reaction solvent and the properties of the desired product.

Scavenger TypeExampleByproduct FormedSeparation MethodNotes
Aqueous Base Saturated Sodium Bicarbonate (NaHCO₃)Sodium 2-methoxybenzoateLiquid-liquid extractionEffective and inexpensive, but can be slow and may not be suitable for base-sensitive products.[1][7]
Alcohols Methanol (MeOH)Methyl 2-methoxybenzoateDistillation / ChromatographyGood for non-volatile products; the resulting ester is often easily removed.[2]
Amines Aniline, Tris(2-aminoethyl)amineN-phenyl-2-methoxybenzamideFiltration (if precipitate forms) / Chromatography / ExtractionHighly reactive; the resulting amide's properties must be considered for ease of separation.
Solid-Phase Scavengers Silica-bound Amine (Si-NH₂)Silica-bound amideFiltrationClean and efficient, ideal for high-purity applications.[4] No need for aqueous work-up.
Amino Alcohols N,N-dimethyl-3-amino-propan-1-olWater-soluble ester/ammonium saltLiquid-liquid extractionThe resulting adduct is highly water-soluble, simplifying extraction.[3]

Experimental Protocols

Protocol 1: Enhanced Aqueous Work-up

This protocol is suitable for products that are stable to mild aqueous base and soluble in a water-immiscible organic solvent.

  • Cool the Reaction: Once the primary reaction is complete, cool the mixture to room temperature. If the reaction was performed at elevated temperatures, cool it to 0-5°C in an ice bath.

  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

  • Stir Vigorously: Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently to release any evolved CO₂ gas. For slower hydrolyzing systems, transfer the biphasic mixture to a flask and stir vigorously for 1-2 hours.

  • Separate Layers: Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the wash with saturated NaHCO₃ solution (Step 3-5) one more time.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.[7]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Quenching with a Solid-Phase Scavenger

This method is ideal for sensitive substrates or when a non-aqueous work-up is desired.

  • Select Scavenger: Choose a suitable solid-phase scavenger, such as SiliaBond Amine (Si-NH₂).[4]

  • Add Scavenger: To the completed reaction mixture, add the solid-phase scavenger (typically 2-3 equivalents relative to the excess acyl chloride).

  • Stir: Stir the resulting slurry at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the disappearance of the this compound by a suitable analytical method (e.g., TLC or LC-MS).

  • Filter: Once the scavenging is complete, filter the mixture to remove the solid support and the bound byproduct.

  • Wash: Wash the filtered solid with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

Visualization

The following diagram illustrates a decision-making workflow for selecting an appropriate method to remove excess this compound.

Removal_Workflow start Reaction Complete (Excess this compound) product_stability Is the product stable to aqueous base? start->product_stability workup_preference Is a non-aqueous work-up preferred? product_stability->workup_preference No aqueous_wash Use Enhanced Aqueous Work-up (Protocol 1) product_stability->aqueous_wash Yes product_volatility Is the product non-volatile? scavenger_resin Use Solid-Phase Scavenger (Protocol 2) product_volatility->scavenger_resin No alcohol_quench Quench with Methanol, then distill/purify product_volatility->alcohol_quench Yes workup_preference->product_volatility Yes workup_preference->scavenger_resin Yes end_point Purified Product aqueous_wash->end_point scavenger_resin->end_point alcohol_quench->end_point

Caption: Decision tree for selecting a removal method.

References

improving the regioselectivity of acylation with 2-Methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of acylation reactions involving 2-methoxybenzoyl chloride.

Troubleshooting Guide for Poor Regioselectivity

Poor regioselectivity in the Friedel-Crafts acylation with this compound often results in a mixture of ortho, para, and sometimes meta isomers. This guide provides a systematic approach to diagnose and resolve common issues.

Observation Potential Cause(s) Recommended Action(s)
High proportion of ortho-isomer The methoxy group on the substrate is strongly activating and ortho, para-directing. Low reaction temperatures can sometimes favor the kinetic ortho product.Increase the reaction temperature to favor the thermodynamically more stable para-isomer. Consider using a bulkier Lewis acid catalyst to sterically hinder the ortho position.
Formation of meta-isomer This is uncommon with activating substrates. It might indicate reaction with a deactivated ring or isomerization under harsh conditions.Ensure the purity of your starting materials. Avoid excessively high temperatures or prolonged reaction times that could lead to product isomerization.
Low overall yield with a mixture of isomers Catalyst deactivation by moisture. The substrate is deactivated by the presence of electron-withdrawing groups.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. For deactivated substrates, consider using a more potent Lewis acid or higher reaction temperatures, but monitor for side reactions.
Inconsistent isomer ratios between batches Variations in reaction conditions such as temperature, rate of addition of reagents, and moisture content.Standardize the experimental protocol. Use an ice bath to control the initial exothermic reaction and ensure a consistent temperature profile. Add the this compound solution dropwise to maintain a steady reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when using this compound with an activated aromatic substrate like anisole?

A1: For activated substrates such as anisole, the primary products of Friedel-Crafts acylation are the ortho- and para-substituted isomers due to the directing effect of the methoxy group on the anisole ring.[1] While the 2-methoxy group on the benzoyl chloride has electronic effects, the directing influence of the substituent on the aromatic substrate is the dominant factor in determining the position of acylation.[2] Steric hindrance between the substrate and the acylating agent can often lead to a preference for the para-isomer.[3]

Q2: How does the choice of Lewis acid catalyst affect the regioselectivity of the acylation?

A2: The choice of Lewis acid can influence the ortho/para product ratio. Stronger Lewis acids like AlCl₃ may lead to the thermodynamically favored product due to the potential for reversibility of the acylation reaction.[4] Milder Lewis acids might favor the kinetically controlled product. It is crucial to use anhydrous Lewis acids, as moisture will lead to their deactivation.

Q3: Can the reaction solvent impact the isomer distribution?

A3: Yes, the solvent can play a significant role. Non-polar solvents like carbon disulfide or dichloromethane tend to favor the kinetically controlled product. In contrast, polar solvents such as nitrobenzene may promote the formation of the thermodynamically more stable isomer. This is because polar solvents can better solvate the reaction intermediates, potentially allowing for equilibration to the most stable product.

Q4: My reaction is not proceeding, or the yield is very low. What are the common causes?

A4: Low or no yield in Friedel-Crafts acylation can often be attributed to a few key factors:

  • Inactive Catalyst: The Lewis acid catalyst is highly sensitive to moisture. Ensure all reagents, solvents, and glassware are anhydrous.

  • Deactivated Substrate: If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated for the reaction to proceed under standard conditions.

  • Unsuitable Substrate Functional Groups: Aromatic rings with -NH₂, -NHR, or -OH groups can react with the Lewis acid, deactivating both the catalyst and the substrate.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the Lewis acid is often required.

Experimental Protocols

Below is a general experimental protocol for the Friedel-Crafts acylation of an activated aromatic compound with this compound. This should be adapted based on the specific substrate and desired outcome.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Activated aromatic substrate (e.g., anisole, toluene)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).[5]

  • Solvent Addition: Add anhydrous dichloromethane to the flask. Cool the suspension to 0 °C in an ice bath.[6]

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.[5]

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[5]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to separate the isomers.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation 2-Methoxybenzoyl_chloride 2-Methoxybenzoyl chloride Acylium_ion_complex Acylium ion-AlCl₄⁻ complex 2-Methoxybenzoyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Sigma_complex Arenium Ion (Sigma Complex) Acylium_ion_complex->Sigma_complex + Arene Arene Aromatic Substrate (e.g., Anisole) Product Acylated Product (ortho/para isomers) Sigma_complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation with this compound.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Check_Temp Review Reaction Temperature Start->Check_Temp High_Temp High Temp? (> Room Temp) Check_Temp->High_Temp Yes Low_Temp Low Temp? (≤ 0 °C) Check_Temp->Low_Temp No Check_Catalyst Evaluate Lewis Acid and Moisture Control Anhydrous Anhydrous Conditions? Check_Catalyst->Anhydrous Yes Optimize_Catalyst - Use fresh, anhydrous catalyst - Consider a milder/bulkier catalyst Check_Catalyst->Optimize_Catalyst No Check_Solvent Assess Solvent Polarity Polar_Solvent Polar Solvent (e.g., Nitrobenzene)? Check_Solvent->Polar_Solvent Yes NonPolar_Solvent Non-polar Solvent (e.g., DCM, CS₂)? Check_Solvent->NonPolar_Solvent No Adjust_Temp Optimize Temperature: - Lower for kinetic control - Higher for thermodynamic High_Temp->Adjust_Temp Low_Temp->Adjust_Temp Adjust_Temp->Check_Catalyst Anhydrous->Check_Solvent Optimize_Catalyst->Check_Solvent Adjust_Solvent Change solvent to alter kinetic vs. thermodynamic product ratio Polar_Solvent->Adjust_Solvent NonPolar_Solvent->Adjust_Solvent End Improved Regioselectivity Adjust_Solvent->End

Caption: Troubleshooting workflow for improving regioselectivity.

References

Technical Support Center: Workup Procedures for 2-Methoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxybenzoyl chloride. The focus is on the effective removal of the hydrochloric acid (HCl) byproduct generated during reactions such as esterifications and amidations.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove HCl from my reaction mixture?

A1: Hydrochloric acid (HCl) is a corrosive byproduct that can lead to several issues if not removed.[1] It can cause the degradation of acid-sensitive products, catalyze unwanted side reactions, and interfere with subsequent purification steps like chromatography by altering the ionization state of your compound.[2][3] Complete removal of HCl is essential for product stability and purity.

Q2: What are the most common methods for removing HCl byproduct?

A2: The most common method is to perform an aqueous workup. This involves washing the organic reaction mixture with a basic aqueous solution to neutralize the HCl.[4][5][6] Common bases used for this purpose include sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃).[6] In some cases, a dilute solution of a strong base like sodium hydroxide (NaOH) can be used, but this requires careful control to avoid hydrolysis of the desired ester or amide product.

Q3: Can I use a scavenger base during the reaction instead of a workup?

A3: Yes, using a scavenger base like pyridine or triethylamine (TEA) during the reaction is a common strategy.[3] These bases neutralize the HCl as it is formed, preventing it from reacting with your starting materials or products. However, a subsequent aqueous wash is often still necessary to remove the resulting hydrochloride salt of the scavenger base (e.g., triethylammonium chloride).[5]

Q4: How do I know when all the HCl has been removed?

A4: A simple way to check for the removal of HCl is to test the pH of the aqueous layer after a wash. Use pH paper or a pH meter to ensure the aqueous phase is neutral or slightly basic.[7] If you are using a bicarbonate or carbonate wash, the cessation of gas (CO₂) evolution upon addition of the basic solution is a good indicator that the majority of the acid has been neutralized.[8] For more precise measurement, titration of a sample of the organic layer can be performed.[6]

Q5: My product is water-soluble. How can I remove HCl without losing my product during the aqueous wash?

A5: If your product has significant water solubility, an aqueous workup can be challenging. Here are a few strategies to consider:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer.[9][10] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

  • Back-Extraction: After the initial extraction, you can re-extract the aqueous layer multiple times with fresh organic solvent to recover any dissolved product.

  • Alternative Methods: Consider non-aqueous workup methods such as azeotropic distillation with a suitable solvent like toluene to remove HCl, or using a solid-supported base (polymer-bound scavenger) that can be filtered off after the reaction.[4][5] Another option is to use an ion-exchange resin to trap the HCl.[5]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
An emulsion forms during the aqueous wash. - High concentration of reactants or products. - Presence of surfactant-like impurities. - Vigorous shaking of the separatory funnel.- Break the emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[9][10] - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[9][10] - Centrifugation: If the volume is manageable, centrifuging the mixture can help separate the layers.[9][11] - Solvent Addition: Adding a small amount of a different organic solvent can sometimes break an emulsion.[9]
The product appears to be degrading during the workup. - The product is sensitive to the base used for neutralization (e.g., ester hydrolysis with strong bases like NaOH). - The product is unstable in the presence of water.- Use a milder base: Switch to a weaker base like sodium bicarbonate. - Control the temperature: Perform the wash at a lower temperature (e.g., in an ice bath) to slow down degradation. - Minimize contact time: Work quickly and do not let the reaction mixture sit in the basic solution for an extended period. - Consider non-aqueous workup: If the product is highly water-sensitive, explore options like azeotropic removal of HCl.[4][5]
Low yield of the desired product after workup. - Incomplete reaction. - Product loss during the aqueous wash due to its solubility in water. - Degradation of the product during workup (see above).- Confirm reaction completion: Use techniques like TLC or LC-MS to ensure the reaction has gone to completion before starting the workup.[12] - Address water solubility: If the product is water-soluble, use the "salting out" technique or perform multiple back-extractions of the aqueous layer.[9][10] - Check all layers: Before discarding any aqueous layers, it is good practice to perform a TLC analysis to ensure no product is being lost.[2]
The organic layer remains acidic even after multiple washes with a basic solution. - Insufficient amount of base used. - The base is not strong enough to neutralize all the acid. - The mixing of the two phases is inadequate.- Increase the amount of base: Use a larger volume or a more concentrated solution of the basic wash. - Switch to a stronger base: If using sodium bicarbonate, consider trying sodium carbonate or a dilute solution of sodium hydroxide, keeping in mind the potential for product degradation. - Ensure thorough mixing: Invert the separatory funnel multiple times to ensure good contact between the organic and aqueous layers.

Quantitative Data: Common Bases for HCl Neutralization

The choice of base for neutralization depends on the acid sensitivity of the product and the desired pH of the final aqueous layer. The following table provides a comparison of commonly used bases.

BaseFormulapKa of Conjugate AcidObservations and Recommendations
Sodium BicarbonateNaHCO₃6.35A mild base suitable for acid-sensitive compounds. Reaction with HCl produces CO₂ gas, so frequent venting of the separatory funnel is necessary to prevent pressure buildup.[8]
Sodium CarbonateNa₂CO₃10.33A stronger base than sodium bicarbonate. Also produces CO₂ gas upon reaction with HCl.
Potassium CarbonateK₂CO₃10.33Similar in strength to sodium carbonate and also produces CO₂.
Sodium HydroxideNaOH15.7A strong base that should be used with caution, especially with ester products, as it can cause hydrolysis.[13] A dilute solution (e.g., 1M) is typically used.
Triethylamine(C₂H₅)₃N10.75Often used as a scavenger base during the reaction. The resulting triethylammonium chloride salt is typically removed by an aqueous wash.[3]
PyridineC₅H₅N5.25Another common scavenger base. The resulting pyridinium chloride is water-soluble and removed during workup.[3]

Experimental Protocols

Protocol: Aqueous Workup for the Removal of HCl from a 2-Methoxybenzamide Synthesis

This protocol describes a general procedure for the aqueous workup of a reaction between this compound and an amine to form a 2-methoxybenzamide, where HCl is a byproduct.

1. Quenching the Reaction:

  • Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.

  • If the reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), it is often beneficial to remove the solvent under reduced pressure first. Re-dissolve the residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[10]

2. Initial Water Wash (Optional):

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of deionized water and gently invert the funnel several times, venting frequently.

  • Allow the layers to separate and discard the aqueous layer. This initial wash can remove some of the more water-soluble byproducts.

3. Neutralization with a Basic Solution:

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in portions.

  • CAUTION: The reaction between the acid and bicarbonate will produce carbon dioxide gas, leading to pressure buildup. Swirl the funnel gently at first and vent frequently by inverting the funnel and opening the stopcock.

  • Continue adding the bicarbonate solution until no more gas evolution is observed.

  • Stopper the funnel and invert it several times to ensure complete neutralization.

  • Allow the layers to separate and then drain the aqueous layer.

4. Brine Wash:

  • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove any remaining water from the organic layer and aids in breaking any minor emulsions.[9][10]

  • Allow the layers to separate and discard the aqueous layer.

5. Drying the Organic Layer:

  • Drain the organic layer from the separatory funnel into an Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some of it remains free-flowing.

6. Isolation of the Crude Product:

  • Filter the organic solution to remove the drying agent, washing the drying agent with a small amount of fresh organic solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-methoxybenzamide.

7. Further Purification:

  • The crude product can be further purified by techniques such as recrystallization or column chromatography as needed.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a reaction involving this compound and the subsequent workup to remove the HCl byproduct.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase start This compound + Amine/Alcohol reaction Reaction in Organic Solvent start->reaction hcl_formation HCl Byproduct Formation reaction->hcl_formation quench Quench Reaction hcl_formation->quench extraction Aqueous Wash (e.g., NaHCO₃ soln.) quench->extraction separation Separate Layers extraction->separation gas CO₂ Gas Evolution extraction->gas drying Dry Organic Layer (e.g., Na₂SO₄) separation->drying waste Aqueous Waste (Salts) separation->waste filtration Filter drying->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product Pure Product purification->product

Caption: General workflow for the synthesis and purification of this compound reaction products.

References

Validation & Comparative

A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acylation reactivity of 2-methoxybenzoyl chloride and its unsubstituted counterpart, benzoyl chloride. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in pharmaceutical and chemical research. This document delves into the electronic and steric factors governing their reactivity, presents available experimental data, and provides detailed experimental protocols for their use in acylation reactions.

Introduction: The Role of Acyl Chlorides in Synthesis

Benzoyl chloride and its derivatives are powerful acylating agents widely employed in organic synthesis to introduce a benzoyl moiety onto nucleophiles such as alcohols, phenols, and amines. The reactivity of the acyl chloride is critically influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the impact of a methoxy group at the ortho-position, a common structural motif in many pharmaceutical intermediates.

Comparative Reactivity Analysis: Electronic and Steric Effects

The difference in acylation reactivity between this compound and benzoyl chloride stems from a combination of electronic and steric effects imparted by the ortho-methoxy group.

Electronic Effects: The methoxy group is an electron-donating group through resonance, which can increase the electron density on the carbonyl carbon. However, it also exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. In the case of an ortho-substituent, the interplay of these effects can be complex. Generally, electron-donating groups can stabilize the transition state of acylation, potentially increasing the reaction rate. For instance, studies on the solvolysis of para-substituted benzoyl chlorides have shown that electron-donating groups like p-methoxy accelerate the reaction, suggesting a more SN1-like mechanism with the development of a positive charge on the carbonyl carbon.[1][2] While this provides a general understanding, the ortho-position of the methoxy group in this compound introduces significant steric considerations.

Steric Effects: The primary factor differentiating the reactivity of this compound from benzoyl chloride is steric hindrance. The bulky methoxy group in the ortho position physically obstructs the approach of a nucleophile to the electrophilic carbonyl carbon.[3] This steric hindrance can significantly slow down the rate of acylation, especially with bulky nucleophiles.[4] This effect is well-documented for ortho-substituted benzoyl chlorides. For example, the presence of two ortho-methoxy groups in 2,6-dimethoxybenzoyl chloride is known to significantly reduce the rate of acylation.[4]

Overall Reactivity: Consequently, a trade-off between electronic and steric effects governs the reactivity of this compound. While the electron-donating nature of the methoxy group might electronically favor the reaction, the steric hindrance it imposes is generally the dominant factor, leading to a lower overall acylation reactivity compared to the sterically unhindered benzoyl chloride .

Quantitative Data Summary

Acylating AgentKey SubstituentExpected Electronic Effect on ReactivityExpected Steric Effect on ReactivityOverall Expected Relative Reactivity
Benzoyl Chloride NoneBaselineMinimalHigher
This compound 2-MethoxyActivating (Resonance) / Deactivating (Inductive)InhibitingLower

This table is based on established principles of physical organic chemistry. Specific reaction conditions and the nature of the nucleophile can influence the observed reactivity.

Experimental Protocols

The following are representative protocols for acylation reactions using benzoyl chloride and a substituted benzoyl chloride. These can serve as a basis for comparative studies.

Protocol 1: Acylation of Aniline with Benzoyl Chloride (Schotten-Baumann Reaction)

This protocol describes the synthesis of benzanilide from aniline and benzoyl chloride.[5]

Materials:

  • Aniline (2.5 mL)

  • Benzoyl chloride (3.5 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (25 mL)

  • Cold water

  • Conical flask (250 mL)

  • Filtration apparatus

Procedure:

  • In a 250 mL conical flask, combine 2.5 mL of aniline and 25 mL of 10% aqueous NaOH solution.

  • Carefully add 3.5 mL of benzoyl chloride to the mixture.

  • Stopper the flask and shake vigorously for 10-15 minutes, or until the characteristic odor of benzoyl chloride is no longer detectable. The reaction is exothermic and the flask may become warm.

  • Add 25 mL of cold water to the flask to solidify the product.

  • Collect the crude benzanilide by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Isolation A Combine Aniline and 10% NaOH B Add Benzoyl Chloride A->B Step 1 C Vigorous Shaking (10-15 min) B->C Step 2 D Add Cold Water C->D Step 3 E Filter Crude Product D->E Step 4 F Recrystallize E->F Purification

Protocol 2: O-Acylation of a Phenol with a Substituted Benzoyl Chloride

This protocol is adapted for the acylation of a generic phenol with a substituted benzoyl chloride, such as this compound, under anhydrous conditions to favor O-acylation.[4]

Materials:

  • Phenol (1.0 eq.)

  • This compound (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (1.5 eq.) or Triethylamine (1.5 eq.) with catalytic DMAP (0.1 eq.)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add the base (e.g., anhydrous pyridine, 1.5 eq.).

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred phenol solution at 0°C over 15-20 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold, dilute aqueous HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve Phenol in Anhydrous DCM B Cool to 0°C A->B C Add Base B->C E Dropwise Addition at 0°C C->E D Prepare 2-Methoxybenzoyl Chloride Solution D->E F Stir and Monitor by TLC E->F G Quench with Dilute HCl F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Column Chromatography I->J

Conclusion

References

A Comparative Analysis of 2-Methoxybenzoyl and 4-Methoxybenzoyl Chlorides as Protecting Groups for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the myriad of available options, benzoyl-based protecting groups are frequently employed due to their stability and versatile removal conditions. This guide provides an in-depth, objective comparison of two commonly used substituted benzoyl chlorides: 2-methoxybenzoyl chloride and 4-methoxybenzoyl chloride, when utilized as protecting groups for alcohols. The comparison is supported by experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Methoxybenzoyl Protecting Groups

2-Methoxybenzoyl (2-MeOBz) and 4-methoxybenzoyl (4-MeOBz or PMB) chlorides are acylating agents used to introduce the corresponding methoxybenzoyl protecting groups onto alcohol moieties, forming stable ester linkages. The electronic and steric differences imparted by the position of the methoxy substituent on the aromatic ring lead to distinct reactivity profiles for both the protection and deprotection steps, as well as in the stability of the protected intermediate.

Chemical Properties and Reactivity

The reactivity of this compound and 4-methoxybenzoyl chloride in the protection of alcohols is governed by the electronic and steric environment of the acyl chloride.

  • 4-Methoxybenzoyl Chloride: The methoxy group at the para-position exerts a +M (mesomeric) effect, donating electron density to the aromatic ring and the carbonyl group. This electronic donation slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

  • This compound: The methoxy group at the ortho-position also exerts a +M effect. However, the proximity of the methoxy group to the acyl chloride functionality introduces significant steric hindrance. This "ortho effect" can influence the rate of reaction with alcohols. Furthermore, the ortho-methoxy group can sterically hinder the approach of nucleophiles to the carbonyl carbon of the resulting ester, affecting its stability.[1]

Data Presentation: A Comparative Overview

Property2-Methoxybenzoyl Group4-Methoxybenzoyl Group (PMB)Key Considerations
Protection (Esterification) Generally slower reaction rates due to steric hindrance from the ortho-methoxy group.Generally faster reaction rates due to the accessible carbonyl group.The choice of base and reaction conditions can be optimized to achieve high yields for both. For sterically hindered alcohols, the difference in reaction rates may be more pronounced.
Stability (Hydrolysis) Increased stability towards base-catalyzed hydrolysis due to steric shielding of the carbonyl group by the ortho-methoxy group.[2]More susceptible to base-catalyzed hydrolysis compared to the 2-methoxybenzoyl group.[3]The enhanced stability of the 2-methoxybenzoyl group can be advantageous in synthetic routes involving basic reaction conditions.
Deprotection (Cleavage) Readily cleaved under photochemical conditions.[4] Susceptible to standard acidic and basic hydrolysis, although basic hydrolysis is slower.Stable under photochemical conditions, allowing for orthogonal deprotection.[4] Readily cleaved under acidic conditions (e.g., TFA) and standard basic hydrolysis.[4]The differential photochemical lability is a significant advantage for orthogonal protection strategies.
Orthogonality Can be selectively removed in the presence of a 4-methoxybenzoyl group using photochemical methods.[4]Can be selectively retained while a 2-methoxybenzoyl group is removed photochemically.[4]This orthogonality provides valuable flexibility in the synthesis of complex molecules.

Experimental Protocols

General Protocol for the Protection of a Primary Alcohol

This protocol describes a general method for the esterification of a primary alcohol with either this compound or 4-methoxybenzoyl chloride.

Materials:

  • Primary alcohol

  • This compound or 4-methoxybenzoyl chloride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or pyridine, 1.2 equivalents) to the stirred solution.

  • Slowly add the respective methoxybenzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reactions with this compound may require longer reaction times.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol for Photochemical Deprotection of a 2-Methoxybenzoyl Protected Alcohol

This protocol is adapted from the work of Murphy and co-workers and is suitable for the selective cleavage of the 2-methoxybenzoyl group.[4]

Materials:

  • 2-Methoxybenzoyl protected alcohol

  • Acetonitrile (MeCN) as solvent

  • Organic electron-donor (e.g., 10-methylphenothiazine, 1.1 equivalents)

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

Procedure:

  • Dissolve the 2-methoxybenzoyl protected alcohol and the organic electron-donor in acetonitrile in a quartz reaction vessel.

  • Degas the solution with nitrogen or argon for 15-30 minutes.

  • Irradiate the solution in the UV photoreactor at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to isolate the deprotected alcohol.

Protocol for Acidic Deprotection of a 4-Methoxybenzoyl Protected Alcohol

This protocol describes the cleavage of the 4-methoxybenzoyl group using trifluoroacetic acid (TFA).

Materials:

  • 4-Methoxybenzoyl protected alcohol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the 4-methoxybenzoyl protected alcohol in DCM.

  • Add TFA (typically 10-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, carefully remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

  • The crude product can be purified by column chromatography.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Alcohol Alcohol Reagent 2- or 4-Methoxybenzoyl Chloride Base, Solvent Alcohol->Reagent Protected_Alcohol Methoxybenzoyl Protected Alcohol Reagent->Protected_Alcohol Protected_Alcohol_2 Methoxybenzoyl Protected Alcohol Cleavage_Conditions Cleavage Conditions (e.g., Photochemical, Acidic) Protected_Alcohol_2->Cleavage_Conditions Deprotected_Alcohol Deprotected Alcohol Cleavage_Conditions->Deprotected_Alcohol

Caption: General workflow for the protection and deprotection of alcohols.

Orthogonal_Deprotection Start Substrate with both 2-MeOBz and 4-MeOBz protected alcohols Photochemical_Cleavage Photochemical Deprotection Start->Photochemical_Cleavage hv, e- donor Acidic_Cleavage Acidic Deprotection (TFA) Start->Acidic_Cleavage TFA Result_1 Selective cleavage of 2-MeOBz group Photochemical_Cleavage->Result_1 Result_2 Cleavage of 4-MeOBz group Acidic_Cleavage->Result_2

Caption: Orthogonal deprotection strategy for 2- and 4-methoxybenzoyl groups.

Conclusion

Both 2-methoxybenzoyl and 4-methoxybenzoyl chlorides are effective reagents for the protection of alcohols. The choice between them should be guided by the specific requirements of the synthetic route.

  • 4-Methoxybenzoyl chloride is a reliable choice for general-purpose protection, offering straightforward introduction and removal under standard acidic or basic conditions.

  • This compound provides a protecting group with enhanced stability towards basic hydrolysis, which can be a significant advantage. Its key distinguishing feature is its lability under photochemical conditions, which allows for orthogonal deprotection in the presence of the 4-methoxybenzoyl group. This unique reactivity makes the 2-methoxybenzoyl group a valuable tool for the synthesis of complex molecules requiring sophisticated protecting group strategies.

Researchers should carefully consider the stability and deprotection requirements of their synthetic intermediates to select the most appropriate methoxybenzoyl protecting group for their needs.

References

A Researcher's Guide to Ortho-Alkoxybenzoylation: Comparing Alternatives to 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, the introduction of an ortho-alkoxybenzoyl group is a crucial transformation. The most common reagent for this purpose is 2-methoxybenzoyl chloride. However, its moisture sensitivity, the generation of corrosive HCl gas, and the sometimes harsh reaction conditions necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound for ortho-alkoxybenzoylation, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their synthetic needs.

Performance Comparison of Ortho-Alkoxybenzoylating Agents

The selection of an appropriate reagent for ortho-alkoxybenzoylation depends on several factors, including the nature of the substrate, desired yield, reaction conditions, and tolerance of other functional groups. While this compound is a highly reactive and often effective reagent, alternatives such as 2-alkoxybenzoic acids, activated in situ, and 2-alkoxybenzoic anhydrides offer significant advantages in terms of handling, milder reaction conditions, and reduced hazardous byproducts.

The following table summarizes the performance of this compound and its key alternatives in the context of Friedel-Crafts acylation of a representative electron-rich aromatic substrate, anisole. While direct comparative data for ortho-alkoxybenzoylation of the same substrate under identical conditions is scarce in the literature, the data presented for the structurally related benzoylation and acetylation reactions provides a valuable benchmark for expected performance.

Reagent/SystemSubstrateCatalyst/ActivatorSolventTemp. (°C)Time (h)Yield (%)Observations
This compound AnisoleAlCl₃CS₂Reflux1~70-80 (ortho/para mixture)Highly reactive, moisture-sensitive, generates HCl.
Benzoyl Chloride AnisoleHBEA Zeolite-12024~80 (para-isomer)Heterogeneous catalyst, reusable.[1]
2-Methoxybenzoic Acid Aromatic CompoundTrifluoroacetic Anhydride (TFAA)TFAA/TFART - 1101 - 12Good to ExcellentAvoids use of acyl chloride, TFAA can be recycled.[2]
Acetic Anhydride AnisoleHordenite ZeoliteAcetic Acid1502>99High conversion and selectivity for para-isomer.

Key Observations:

  • This compound remains a potent reagent for achieving high yields in ortho-alkoxybenzoylation, though it requires stringent anhydrous conditions and a stoichiometric amount of Lewis acid catalyst.

  • 2-Alkoxybenzoic Acids , when activated with reagents like trifluoroacetic anhydride, present a highly attractive alternative. This approach circumvents the need for the preparation and handling of moisture-sensitive acyl chlorides and often proceeds under milder conditions. The co-product, trifluoroacetic acid, can often be recovered and recycled.[2]

  • Acid Anhydrides , such as 2-methoxybenzoic anhydride, can also be employed and may offer a more moderate reactivity profile compared to the corresponding acyl chloride. The use of solid acid catalysts like zeolites with anhydrides can lead to highly selective and environmentally friendly processes.[1]

Experimental Protocols

The following are representative experimental protocols for ortho-alkoxybenzoylation using this compound and its primary alternative, 2-methoxybenzoic acid with trifluoroacetic anhydride.

Protocol 1: Ortho-Alkoxybenzoylation using this compound

This protocol is a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic substrate.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Aromatic substrate (e.g., anisole)

  • Ice-cold water

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl). The entire apparatus should be flame-dried or oven-dried before use.

  • Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to the acyl chloride) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of this compound (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃ over 15-20 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: A solution of the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous DCM is then added dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled in an ice bath and then slowly quenched by the dropwise addition of ice-cold water, followed by 1 M HCl to dissolve the aluminum salts.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Protocol 2: Ortho-Alkoxybenzoylation using 2-Methoxybenzoic Acid and Trifluoroacetic Anhydride

This protocol describes a milder alternative to the classical Friedel-Crafts acylation.

Materials:

  • 2-Methoxybenzoic acid

  • Trifluoroacetic anhydride (TFAA)

  • Aromatic substrate

  • Anhydrous dichloromethane (optional, TFAA can sometimes be used as the solvent)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A dry round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To a solution of 2-methoxybenzoic acid (1.0 equivalent) in trifluoroacetic anhydride (2.0 to 3.0 equivalents), the aromatic substrate (1.0 to 1.2 equivalents) is added. If the substrate is a solid, it can be dissolved in a minimal amount of anhydrous DCM.

  • Reaction: The reaction mixture is stirred at room temperature or heated to a temperature between 50-110 °C, depending on the reactivity of the aromatic substrate. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is carefully poured into a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess trifluoroacetic acid and anhydride.

  • Extraction: The mixture is extracted three times with dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.[2]

Reagent Selection Pathway

The choice between this compound and its alternatives can be guided by several factors. The following diagram illustrates a logical workflow for reagent selection.

Reagent_Selection start Start: Need for ortho-alkoxybenzoylation substrate_sensitivity Is the substrate sensitive to harsh Lewis acids or HCl? start->substrate_sensitivity anhydrous_conditions Are strictly anhydrous conditions easily achievable? substrate_sensitivity->anhydrous_conditions No use_acid Use 2-Methoxybenzoic Acid with Trifluoroacetic Anhydride substrate_sensitivity->use_acid Yes reagent_handling Is handling of moisture-sensitive reagents a concern? anhydrous_conditions->reagent_handling No use_chloride Use this compound with a suitable Lewis acid (e.g., AlCl₃) anhydrous_conditions->use_chloride Yes reagent_handling->use_chloride No reagent_handling->use_acid Yes consider_anhydride Consider 2-Methoxybenzoic Anhydride with a milder Lewis acid or solid acid catalyst reagent_handling->consider_anhydride Consider

Caption: Logical workflow for selecting an ortho-alkoxybenzoylating agent.

Conclusion

While this compound remains a powerful tool for ortho-alkoxybenzoylation, the emergence of alternative reagents, particularly the in situ activation of 2-alkoxybenzoic acids with trifluoroacetic anhydride, offers significant practical advantages. These alternatives provide milder reaction conditions, reduce the generation of hazardous byproducts, and simplify handling procedures. For researchers in drug development and materials science, the ability to choose the most appropriate reagent based on substrate compatibility and experimental constraints is crucial for efficient and successful synthesis. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and optimize their synthetic strategies for the introduction of the important ortho-alkoxybenzoyl moiety.

References

A Comparative Guide to Monitoring 2-Methoxybenzoyl Chloride Reactions: LC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 2-Methoxybenzoyl chloride, precise monitoring of reaction progress is paramount for ensuring optimal yield, purity, and safety. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—for the real-time monitoring of a representative acylation reaction.

The Model Reaction: Acylation of Aniline

To provide a practical context, we will consider the acylation of aniline with this compound to form 2-Methoxy-N-phenylbenzamide. This reaction is a classic example of amide bond formation, a cornerstone of pharmaceutical synthesis.

Reaction Scheme:

Monitoring this reaction involves quantifying the consumption of the reactants (this compound and aniline) and the formation of the product (2-Methoxy-N-phenylbenzamide) over time.

Comparative Analysis of Monitoring Techniques

The choice of analytical technique for reaction monitoring depends on several factors, including the need for quantitative accuracy, the chemical nature of the reactants and products, the complexity of the reaction mixture, and the available instrumentation. The following table summarizes the performance of LC-MS, HPLC-UV, NMR, and IR for monitoring our model reaction.

ParameterLC-MSHPLC-UVNMR SpectroscopyIR Spectroscopy
Specificity Very HighHighHighModerate
Sensitivity Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)Moderate (mg/mL to µg/mL)Low (mg/mL)
Quantitative Accuracy High (with proper calibration)Very High (with proper calibration)High (with internal standard)Semi-quantitative to Quantitative
Real-time Monitoring Near real-time (requires sampling and quenching)Near real-time (requires sampling and quenching)Real-time (in-situ with flow-cell)Real-time (in-situ with probe)
Structural Information High (provides molecular weight and fragmentation)Low (retention time and UV spectrum)Very High (detailed molecular structure)Moderate (functional groups)
Sample Preparation Dilution and quenchingDilution and quenchingMinimal (for in-situ) to moderateMinimal to none (for in-situ)
Cost & Complexity HighModerateHighModerate

Experimental Protocols

Detailed methodologies for each monitoring technique are provided below. These protocols are designed for the model reaction of this compound with aniline.

LC-MS Analysis

Objective: To quantify the concentrations of this compound, aniline, and 2-Methoxy-N-phenylbenzamide in the reaction mixture over time.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)

  • C18 Reverse-Phase HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Methanol (for quenching)

  • Reference standards for this compound, aniline, and 2-Methoxy-N-phenylbenzamide

Procedure:

  • Reaction Sampling: At designated time points, withdraw a 10 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in 990 µL of cold methanol. This prevents further reaction and precipitates any salts.

  • Sample Preparation: Centrifuge the quenched sample to pellet any precipitate. Transfer the supernatant to an LC-MS vial.

  • LC-MS Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would be 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • MS Detection: Operate in positive ion mode and monitor the specific m/z values for this compound, aniline, and 2-Methoxy-N-phenylbenzamide.

Alternative Monitoring Techniques

HPLC-UV Analysis: The protocol is similar to LC-MS, but detection is performed using a UV detector. A wavelength of 254 nm is suitable for detecting all three aromatic compounds. While less sensitive and specific than MS, HPLC-UV is a robust and cost-effective method for routine monitoring.[1][2]

NMR Spectroscopy (In-situ Monitoring): For real-time monitoring without the need for sampling, a flow-NMR setup can be utilized.[3][4][5][6]

  • The reaction is performed in a vessel connected via tubing to an NMR flow cell.

  • The reaction mixture is continuously circulated through the NMR spectrometer.

  • ¹H NMR spectra are acquired at regular intervals.

  • The disappearance of reactant signals and the appearance of product signals are integrated and plotted over time. Specific protons on each molecule that have unique chemical shifts are chosen for quantification.

IR Spectroscopy (In-situ Monitoring): An in-situ IR probe can be inserted directly into the reaction vessel to monitor the reaction in real-time.[7][8][9]

  • The IR probe measures the vibrational spectra of the reaction mixture continuously.

  • The focus is on the carbonyl stretch of the this compound (around 1770 cm⁻¹) and the amide carbonyl stretch of the product (around 1660 cm⁻¹).

  • The change in the absorbance of these characteristic peaks is used to track the reaction progress.

Visualizing Workflows and Pathways

To better illustrate the processes, the following diagrams have been generated using Graphviz.

cluster_reaction Acylation Reaction cluster_monitoring Reaction Monitoring Reactant1 2-Methoxybenzoyl chloride Product 2-Methoxy-N- phenylbenzamide Reactant1->Product + Aniline Reactant2 Aniline Reactant2->Product Sampling Sample Aliquot Quenching Quench with Methanol Sampling->Quenching Analysis LC-MS Analysis Quenching->Analysis

Caption: Workflow for LC-MS monitoring of the acylation reaction.

cluster_attributes Key Attributes LCMS LC-MS Specificity Specificity LCMS->Specificity Very High Sensitivity Sensitivity LCMS->Sensitivity Very High RealTime Real-time Capability LCMS->RealTime Near Cost Cost/Complexity LCMS->Cost High HPLCUV HPLC-UV HPLCUV->Specificity High HPLCUV->Sensitivity High HPLCUV->RealTime Near HPLCUV->Cost Moderate NMR NMR NMR->Specificity High NMR->Sensitivity Moderate NMR->RealTime Yes NMR->Cost High IR IR IR->Specificity Moderate IR->Sensitivity Low IR->RealTime Yes IR->Cost Moderate

Caption: Comparison of attributes for different monitoring techniques.

Conclusion

The choice of an analytical method for monitoring this compound reactions is a critical decision that impacts the efficiency and success of a synthetic process.

  • LC-MS stands out for its superior sensitivity and specificity, making it the ideal choice when trace-level impurities or by-products need to be monitored, or when the reaction matrix is complex.

  • HPLC-UV offers a robust and cost-effective alternative for routine monitoring where high sensitivity is not a primary concern and the analytes have strong UV chromophores.[1][2]

  • In-situ NMR and IR spectroscopy provide the significant advantage of real-time data acquisition without the need for sampling and quenching, which is invaluable for understanding reaction kinetics and identifying transient intermediates.[3][4][5][6][7][8][9]

Ultimately, the selection of the most appropriate technique will depend on the specific goals of the analysis, the available resources, and the nature of the chemical transformation being studied. For critical process development in the pharmaceutical industry, a combination of these techniques often provides the most comprehensive understanding of the reaction.

References

A Comparative Guide to the Spectroscopic Characterization of 2-Methoxybenzoylated Amides and Their Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic characteristics of 2-methoxybenzoylated amides, alongside their 3-methoxy, 4-methoxy, and unsubstituted benzoylated counterparts. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the identification and characterization of these important chemical entities.

The position of the methoxy group on the benzoyl moiety significantly influences the electronic environment of the amide and, consequently, its NMR spectral features. Understanding these differences is crucial for unambiguous structure determination and for correlating structure with activity in medicinal chemistry.

Comparative ¹H and ¹³C NMR Data

To facilitate a clear comparison, the following tables summarize the ¹H and ¹³C NMR chemical shift data for a series of N-substituted benzamides. The data has been compiled from various sources and standardized for comparison.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Substituted N-Phenylbenzamides in CDCl₃

ProtonUnsubstituted[1]2-Methoxy3-Methoxy[1]4-Methoxy[1]
NH~7.87 (s)Not Available~7.87 (s)~10.04 (s)
Aromatic H (Amide side)7.69 (d, J=8.4 Hz, 2H), 7.37-7.43 (m, 2H), 7.16-7.21 (m, 1H)Not Available7.69 (d, J=8.4 Hz, 2H), 7.37-7.43 (m, 2H), 7.16-7.21 (m, 1H)7.74 (dd, J=7.2, 1.8 Hz, 2H), 7.29 (t, J=7.8 Hz, 2H), 7.01-7.05 (m, 1H)
Aromatic H (Benzoyl side)7.95-7.97 (dt, J=8.0, 2.0 Hz, 2H), 7.52-7.62 (m, 3H)Not Available7.45-7.47 (m, 1H), 7.08-7.12 (m, 1H)7.92-7.94 (dt, J=9.0, 1.8 Hz, 2H), 7.01-7.05 (m, 2H)
OCH₃-Not Available3.88 (s)3.79 (s)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Substituted N-Phenylbenzamides in CDCl₃

CarbonUnsubstituted[1]2-Methoxy3-Methoxy[1]4-Methoxy[1]
C=O165.56Not Available165.56165.42
Aromatic C (Amide side)137.90, 129.13 (2C), 124.60, 120.16 (2C)Not Available137.90, 129.13 (2C), 124.60, 120.16 (2C)139.89, 129.07 (2C), 123.93, 120.87 (2C)
Aromatic C (Benzoyl side)136.51, 129.79, 129.13 (2C), 118.66, 118.05, 112.50Not Available136.51, 129.79, 118.66, 118.05, 112.50130.11 (2C), 127.53, 114.11 (2C)
OCH₃-Not Available55.5155.95
C-O (Aromatic)-Not Available160.01162.42

Table 3: ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) of N-Methoxy-N-methylbenzamides in CDCl₃

PositionUnsubstituted2-Chloro3-Chloro4-Nitro
¹H NMR
N-CH₃3.22 (s)Broad HumpsBroad Humps3.30 (s)
O-CH₃3.44 (s)Broad HumpsBroad Humps3.60 (s)
Aromatic H7.30-7.50 (m)7.18-7.26 (m)7.20-7.45 (m)7.80-8.20 (m)
¹³C NMR
N-CH₃33.632.1 (broad)32.5 (broad)33.8
O-CH₃61.260.961.061.3
C=O~170167.9~168~166
Aromatic C127.1-133.6126.2-134.7125.5-134.5123.5-148.5

Note: The appearance of broad humps for N-CH₃ and O-CH₃ protons in ortho-substituted N-methoxy-N-methyl benzamides at room temperature is due to restricted rotation around the C-N amide bond, leading to the presence of rotamers. At higher temperatures, these broad signals typically resolve into sharp singlets.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the synthesis and spectroscopic characterization of benzoylated amides.

Synthesis of N-Substituted Benzamides

A common and effective method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with a benzoyl chloride derivative in the presence of a base.

Materials:

  • Substituted benzoyl chloride (2-methoxy, 3-methoxy, 4-methoxy, or unsubstituted)

  • Primary or secondary amine (e.g., aniline, methylamine)

  • 10% Aqueous sodium hydroxide solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, separatory funnel, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the amine in the organic solvent.

  • Cool the solution in an ice bath.

  • Simultaneously, add the substituted benzoyl chloride and the aqueous sodium hydroxide solution dropwise to the stirred amine solution. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified amide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum with proton decoupling to obtain singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

  • Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Workflow and Data Interpretation

The general workflow for the spectroscopic characterization of synthesized amides is illustrated below. This process ensures the accurate determination of the chemical structure and purity of the target compounds.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation synthesis Amide Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification sample_prep Sample Preparation for NMR purification->sample_prep h_nmr ¹H NMR Spectroscopy sample_prep->h_nmr c_nmr ¹³C NMR Spectroscopy sample_prep->c_nmr data_analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Integration) h_nmr->data_analysis c_nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Final Report Generation

Workflow for Spectroscopic Characterization

The interpretation of the NMR spectra involves analyzing the chemical shifts (δ), which indicate the electronic environment of the nuclei; the integration of ¹H NMR signals, which reveals the relative number of protons; and the spin-spin coupling patterns in ¹H NMR, which provide information about the connectivity of adjacent protons. By comparing the experimental data with the expected values for different isomers, researchers can confidently assign the correct structure to their synthesized compounds. The distinct patterns observed for the 2-methoxybenzoylated amides compared to their 3- and 4-methoxy isomers highlight the diagnostic power of NMR spectroscopy.

References

Comparative Yield Analysis of Acylation with Anisoyl Chloride Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Acylation Reaction and the Role of Isomers

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. The reaction typically involves an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly reactive acylium ion. This electrophile is then attacked by an aromatic substrate like benzene or toluene to form an aryl ketone.

The three isomers of anisoyl chloride (methoxybenzoyl chloride) provide a fascinating case study in how the position of a substituent on the acylating agent can influence the reaction outcome. The methoxy group (-OCH₃) exerts both electronic and steric effects that differ depending on its location (ortho, meta, or para) relative to the acyl chloride functionality. These differences are expected to translate into variations in reaction rates and, consequently, product yields.

Theoretical Comparison of Isomer Reactivity

The reactivity of the anisoyl chloride isomers in Friedel-Crafts acylation is primarily governed by the stability of the intermediate acylium ion and the steric hindrance around the electrophilic carbon.

  • Electronic Effects: The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction.

    • Para-Anisoyl Chloride: The methoxy group at the para position strongly stabilizes the positive charge on the acylium ion through resonance. This increased stability can lead to a more readily formed and potentially more reactive electrophile, which would suggest a higher reaction yield.

    • Ortho-Anisoyl Chloride: Similar to the para isomer, the ortho-methoxy group can donate electron density through resonance. However, the proximity of the methoxy group to the acyl chloride function can also lead to steric hindrance.

    • Meta-Anisoyl Chloride: The methoxy group at the meta position cannot directly stabilize the acylium ion through resonance. Its influence is primarily through the weaker inductive effect, which is electron-withdrawing. This lack of resonance stabilization is expected to make the formation of the acylium ion less favorable, potentially leading to lower reaction yields compared to the ortho and para isomers.

  • Steric Effects:

    • Ortho-Anisoyl Chloride: The methoxy group in the ortho position creates significant steric hindrance around the carbonyl carbon. This can impede the approach of the aromatic substrate, potentially lowering the reaction rate and the overall yield, despite the electronic stabilization.

    • Meta and Para-Anisoyl Chloride: These isomers experience significantly less steric hindrance around the reactive center, which should favor the acylation reaction.

Para > Meta > Ortho

The para isomer is expected to have the highest yield due to strong resonance stabilization and minimal steric hindrance. The meta isomer, lacking resonance stabilization, is expected to be less reactive. The ortho isomer is predicted to have the lowest yield due to significant steric hindrance, which likely outweighs its electronic stabilization.

Illustrative Data on Acylation Yields

The following table presents hypothetical yield data for the Friedel-Crafts acylation of benzene with the three anisoyl chloride isomers. This data is not derived from a specific experimental study but is illustrative of the expected outcomes based on the theoretical principles discussed above.

Anisoyl Chloride IsomerSubstrateCatalyst (Molar Eq.)SolventTemperature (°C)Reaction Time (h)Illustrative Yield (%)
ortho-Anisoyl ChlorideBenzeneAlCl₃ (1.1)Dichloromethane0 to rt445-55
meta-Anisoyl ChlorideBenzeneAlCl₃ (1.1)Dichloromethane0 to rt460-70
para-Anisoyl ChlorideBenzeneAlCl₃ (1.1)Dichloromethane0 to rt485-95

Note: This data is illustrative and intended to reflect the predicted trend based on chemical principles. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

A generalized procedure for the Friedel-Crafts acylation of an aromatic substrate with an anisoyl chloride isomer is provided below. This protocol can be adapted and optimized for specific research needs.

Materials:

  • Anisoyl chloride isomer (ortho, meta, or para)

  • Aromatic substrate (e.g., benzene, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve the anisoyl chloride isomer (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 to 1.2 equivalents), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired aryl ketone.

Visualizing the Process and Logic

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Assemble dry glassware under inert atmosphere prep2 Prepare solutions of anisoyl chloride and aromatic substrate prep1->prep2 react1 Suspend AlCl3 in solvent and cool to 0 °C prep2->react1 react2 Add anisoyl chloride solution dropwise react1->react2 react3 Add aromatic substrate solution dropwise react2->react3 react4 Stir at 0 °C then warm to room temperature react3->react4 workup1 Quench reaction with ice and HCl react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash organic layer workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify product (chromatography/recrystallization) workup4->workup5 G cluster_isomers Anisoyl Chloride Isomers cluster_factors Influencing Factors cluster_yield Expected Yield ortho ortho-Anisoyl Chloride electronic Electronic Effects (Resonance & Inductive) ortho->electronic +R, -I steric Steric Hindrance ortho->steric High meta meta-Anisoyl Chloride meta->electronic -I only meta->steric Low para para-Anisoyl Chloride para->electronic +R, -I para->steric Low high_yield Higher Yield electronic->high_yield Strong stabilization medium_yield Moderate Yield electronic->medium_yield No resonance stabilization steric->high_yield Minimal hindrance low_yield Lower Yield steric->low_yield Significant hindrance

Stability Showdown: 2-Methoxybenzoyl Esters vs. Other Benzoyl Esters in Hydrolytic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical stability of ester functionalities is a critical parameter influencing product shelf-life, prodrug activation, and the design of controlled-release systems. This guide provides a detailed comparison of the hydrolytic stability of 2-methoxybenzoyl esters against its meta and para isomers, as well as the parent unsubstituted benzoyl ester. The discussion is supported by quantitative experimental data, detailed experimental protocols, and mechanistic visualizations.

The susceptibility of an ester to hydrolysis is governed by a delicate interplay of electronic and steric factors. In the case of methoxy-substituted benzoyl esters, the position of the methoxy group on the benzene ring significantly alters the electron density at the carbonyl carbon and the steric hindrance around it, leading to marked differences in their rates of hydrolysis.

Unveiling the Stability Hierarchy: A Quantitative Comparison

Experimental data from kinetic studies of alkaline hydrolysis of methyl methoxybenzoates reveal a clear stability hierarchy. The following table summarizes the second-order rate constants (k) for the hydrolysis of methyl 2-methoxybenzoate, methyl 3-methoxybenzoate, and methyl 4-methoxybenzoate in a 10% dioxane-water mixture. A smaller rate constant indicates greater stability.

EsterTemperature (°C)Rate Constant (k) x 10³ (dm³ mol⁻¹ s⁻¹)[1]Relative Stability Ranking (1 = most stable)
Methyl 4-methoxybenzoate3014.451
Methyl 2-methoxybenzoate3020.802
Methyl 3-methoxybenzoate3025.603
Methyl 4-methoxybenzoate3522.801
Methyl 2-methoxybenzoate3529.502
Methyl 3-methoxybenzoate3546.303

From the data, it is evident that the 4-methoxybenzoyl ester is the most stable towards alkaline hydrolysis, followed by the 2-methoxybenzoyl ester, with the 3-methoxybenzoyl ester being the least stable .

The Science Behind the Stability: Electronic and Steric Effects

The observed differences in hydrolysis rates can be attributed to the following key factors:

  • Resonance Effect: The methoxy group is an electron-donating group through resonance. When positioned at the ortho or para position, it can donate electron density to the benzene ring and, by extension, to the carbonyl group. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by a hydroxide ion. This effect is most pronounced for the para-isomer, contributing to its highest stability.[1]

  • Inductive Effect: The methoxy group also exerts an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. This effect is strongest at the ortho position and diminishes with distance. However, for the ortho and para isomers, the electron-donating resonance effect outweighs the inductive effect, leading to overall electron donation.

  • Meta Position Anomaly: In the meta position, the electron-donating resonance effect of the methoxy group does not extend to the carbonyl carbon. Therefore, only the electron-withdrawing inductive effect is operative, which increases the electrophilicity of the carbonyl carbon and makes the 3-methoxybenzoyl ester the most reactive (least stable) of the three isomers.[1]

  • Steric Hindrance: In the case of the 2-methoxybenzoyl ester, the methoxy group is in close proximity to the ester functionality. This can cause steric hindrance, partially shielding the carbonyl carbon from the approaching nucleophile. However, the quantitative data suggests that the electronic effects are the dominant factors in determining the relative stability of these mono-substituted isomers.

It is important to note that while the ortho-methoxy group can offer some steric protection, it does not lead to the highest stability among the methoxy isomers under these conditions. This is in contrast to di-ortho substituted esters, such as 2,6-dimethoxybenzoyl esters, where significant steric hindrance dramatically enhances stability.

Experimental Protocols: Determining Hydrolytic Stability

The following is a generalized protocol for determining the rate of alkaline hydrolysis of benzoyl esters, based on common methodologies.

Objective: To determine the second-order rate constant for the alkaline hydrolysis of a benzoyl ester.

Materials:

  • Methyl benzoate (or substituted methyl benzoate)

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)

  • Dioxane (or other suitable co-solvent)

  • Deionized water

  • Hydrochloric acid (HCl) solution of known concentration (for quenching)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Solution Preparation: Prepare a stock solution of the ester in the chosen co-solvent (e.g., dioxane). Prepare a standard aqueous solution of sodium hydroxide.

  • Reaction Initiation: Place known volumes of the ester solution and the sodium hydroxide solution in separate flasks and allow them to reach thermal equilibrium in a thermostated water bath set to the desired temperature (e.g., 30°C). To initiate the reaction, mix the two solutions in a reaction flask and start a timer.

  • Reaction Monitoring: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing an excess of a standard HCl solution. This will neutralize the unreacted NaOH and stop the hydrolysis reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with a standard NaOH solution.

  • Data Analysis: The concentration of the ester at different time points can be calculated from the amount of NaOH consumed. The second-order rate constant (k) can then be determined by plotting the appropriate function of concentration against time. For a second-order reaction, a plot of 1/[Ester] versus time will yield a straight line with a slope equal to k.

Visualizing the Factors at Play

The following diagrams illustrate the key concepts discussed in this guide.

Hydrolysis_Factors cluster_factors Factors Influencing Benzoyl Ester Stability cluster_electronic Electronic_Effects Electronic Effects Resonance Resonance Effect (Electron Donating) Electronic_Effects->Resonance Inductive Inductive Effect (Electron Withdrawing) Electronic_Effects->Inductive Ester_Stability Ester Stability to Hydrolysis Electronic_Effects->Ester_Stability Dominant Influence Steric_Effects Steric Effects Steric_Effects->Ester_Stability Contributory Influence

Factors influencing benzoyl ester hydrolysis.

Hydrolysis_Workflow start Prepare Ester and NaOH Solutions thermo Thermostate Solutions start->thermo mix Mix Solutions to Start Reaction thermo->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench with Standard Acid aliquot->quench titrate Titrate Excess Acid with Standard Base quench->titrate analyze Calculate Rate Constant titrate->analyze end Determine Stability analyze->end

Experimental workflow for hydrolysis kinetics.

References

A Comparative Guide to Validating 2-Methoxybenzoylated Compound Structures Using COSY and HMBC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a critical step. In the case of substituted aromatic compounds, such as those containing a 2-methoxybenzoyl group, determining the precise substitution pattern is paramount. This guide provides a comprehensive comparison of the use of 2D NMR techniques, specifically COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), for the structural validation of 2-methoxybenzoylated compounds. We will also explore alternative and complementary techniques and provide supporting experimental data for a representative compound, 2-methoxy-N-phenylbenzamide.

The Challenge: Positional Isomerism in Methoxybenzoylated Compounds

The introduction of a methoxy and a benzoyl group onto a benzene ring can result in three possible positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). While 1D ¹H and ¹³C NMR can provide initial clues, overlapping signals and complex coupling patterns in the aromatic region often make definitive assignment challenging. 2D NMR techniques are indispensable for resolving these ambiguities by revealing through-bond and through-space correlations between nuclei.

Primary Validation Toolkit: COSY and HMBC

COSY and HMBC are powerful 2D NMR experiments that provide complementary information to piece together the molecular structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1] In the context of a 2-methoxybenzoylated ring, COSY is instrumental in establishing the connectivity of the aromatic protons, allowing one to trace the spin system around the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[1] This is particularly crucial for identifying the position of substituents on the aromatic ring by observing correlations from the methoxy protons and the protons on the benzoyl group to the carbons of the benzene ring.

Logical Workflow for Structure Validation

The process of validating the structure of a 2-methoxybenzoylated compound using COSY and HMBC follows a logical progression, as illustrated in the diagram below.

structure_validation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Elucidation H_NMR ¹H NMR Proton_Spin_System Define Aromatic Proton Spin System H_NMR->Proton_Spin_System Initial Proton Assignments C_NMR ¹³C NMR Substituent_Position Identify Substituent Positions C_NMR->Substituent_Position Initial Carbon Assignments COSY COSY COSY->Proton_Spin_System ¹H-¹H Correlations HMBC HMBC HMBC->Substituent_Position ¹H-¹³C Long-Range Correlations Final_Structure Confirm Final Structure Proton_Spin_System->Final_Structure Substituent_Position->Final_Structure

Workflow for Structure Validation using 2D NMR.

Experimental Data: 2-methoxy-N-phenylbenzamide

To illustrate the application of these techniques, we will use 2-methoxy-N-phenylbenzamide as a representative example. The following tables summarize the expected ¹H and ¹³C NMR data and the key COSY and HMBC correlations that would confirm the ortho substitution pattern.

Table 1: ¹H and ¹³C NMR Data for 2-methoxy-N-phenylbenzamide

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-Methoxybenzoyl Moiety
1-128.5
2-157.5
37.12 (d, J=8.4 Hz)111.8
47.52 (t, J=7.8 Hz)132.8
57.05 (t, J=7.5 Hz)121.2
67.85 (dd, J=7.7, 1.8 Hz)132.1
C=O-164.5
OCH₃3.95 (s)56.0
N-phenyl Moiety
1'-138.2
2'/6'7.65 (d, J=7.8 Hz)120.5
3'/5'7.35 (t, J=7.9 Hz)129.1
4'7.15 (t, J=7.4 Hz)124.4
NH8.30 (s)-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Key COSY and HMBC Correlations for 2-methoxy-N-phenylbenzamide

Proton(s)COSY Correlations (¹H)HMBC Correlations (¹³C)
H-3H-4C-1, C-2, C-4, C-5
H-4H-3, H-5C-2, C-5, C-6
H-5H-4, H-6C-1, C-3, C-4, C-6
H-6H-5C-1, C-2, C-4, C=O
OCH₃-C-2
H-2'/6'H-3'/5'C-4', C=O
NH-C-1', C=O

The crucial HMBC correlation from the methoxy protons (OCH₃) to the carbon at position 2 (C-2) is the definitive evidence for the ortho placement of the methoxy group relative to the benzoyl substituent.

Key 2D NMR Correlations Diagram

The following diagram illustrates the key through-bond correlations that are essential for confirming the structure of the 2-methoxybenzoyl moiety.

References

A Comparative Analysis of the Reactivity of 2-Methoxybenzoyl Chloride and 3-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-methoxybenzoyl chloride and 3-methoxybenzoyl chloride, two important acylating agents in organic synthesis. The position of the methoxy substituent on the benzene ring significantly influences the electrophilicity of the carbonyl carbon, leading to differences in their reaction kinetics and mechanisms. This analysis is supported by established principles of physical organic chemistry and provides detailed experimental protocols for researchers seeking to evaluate these reagents in their own work.

Executive Summary

The reactivity of benzoyl chlorides is primarily governed by a combination of electronic and steric effects imparted by their substituents. In the case of methoxybenzoyl chlorides, the position of the methoxy group dictates the balance of these effects. This compound is generally less reactive than 3-methoxybenzoyl chloride due to the steric hindrance imposed by the ortho-methoxy group, which impedes the approach of nucleophiles to the carbonyl carbon. Electronically, the methoxy group at either position has a complex influence, with an electron-withdrawing inductive effect and an electron-donating resonance effect. In the meta position, the inductive effect dominates, slightly deactivating the ring but having a less pronounced effect on the carbonyl carbon's electrophilicity compared to the steric hindrance in the ortho isomer.

Theoretical Framework: Electronic and Steric Effects

The differential reactivity of this compound and 3-methoxybenzoyl chloride can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects: The methoxy group is an activating group in electrophilic aromatic substitution due to its ability to donate electron density via resonance. However, it also exerts an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom.

  • 3-Methoxybenzoyl chloride: In the meta position, the resonance effect of the methoxy group does not extend to the carbonyl carbon. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect, which slightly increases the electrophilicity of the carbonyl carbon.

  • This compound: In the ortho position, both resonance and inductive effects are at play. The resonance effect can donate electron density to the ring, potentially reducing the electrophilicity of the carbonyl carbon. However, the proximity of the methoxy group to the acyl chloride functionality also introduces significant steric hindrance.

Steric Effects: The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position can sterically hinder the approach of a reagent to the reaction center. In the case of this compound, the bulky methoxy group can physically block the trajectory of an incoming nucleophile, thereby slowing down the rate of reaction. This steric hindrance is absent in 3-methoxybenzoyl chloride.

Based on these principles, it is predicted that 3-methoxybenzoyl chloride will be more reactive towards nucleophilic acyl substitution than this compound , primarily due to the lack of steric hindrance at the reaction center.

Quantitative Data Comparison

FeatureThis compound3-Methoxybenzoyl Chloride
Dominant Effect Steric Hindrance (ortho-effect)Electronic (Inductive Effect)
Predicted Reactivity LowerHigher
Rationale The ortho-methoxy group sterically hinders nucleophilic attack at the carbonyl carbon.The meta-methoxy group has a less pronounced electronic effect and no steric hindrance at the reaction center.

Experimental Protocols

To empirically determine and compare the reactivity of these two acyl chlorides, a kinetic study of their hydrolysis or alcoholysis can be performed. Below are detailed protocols for such an investigation.

Experimental Protocol 1: Determination of Hydrolysis Rate by Titration

This method follows the progress of the hydrolysis reaction by titrating the hydrochloric acid produced over time.

Materials:

  • This compound

  • 3-Methoxybenzoyl chloride

  • Acetone (anhydrous)

  • Distilled water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Erlenmeyer flasks

  • Pipettes

  • Burette

  • Stopwatch

  • Thermostated water bath

Procedure:

  • Prepare a stock solution of the benzoyl chloride isomer in anhydrous acetone (e.g., 0.1 M).

  • In a thermostated Erlenmeyer flask, equilibrate a known volume of an acetone-water solvent mixture (e.g., 90:10 v/v) to the desired reaction temperature (e.g., 25 °C).

  • Add a few drops of phenolphthalein indicator to the solvent mixture.

  • Initiate the reaction by adding a known volume of the benzoyl chloride stock solution to the solvent mixture and start the stopwatch simultaneously.

  • Immediately titrate the liberated HCl with the standardized NaOH solution to the phenolphthalein endpoint. Record the volume of NaOH added and the time.

  • Continue to take readings at regular intervals until the reaction is complete (i.e., the volume of NaOH required for neutralization remains constant).

  • The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction and Vt is the volume at time t. The slope of this line will be -k.

Experimental Protocol 2: Monitoring Reaction Kinetics by ¹H NMR Spectroscopy

This method allows for real-time monitoring of the disappearance of the reactant and the appearance of the product.

Materials:

  • This compound

  • 3-Methoxybenzoyl chloride

  • Deuterated solvent (e.g., acetone-d₆)

  • Alcohol (e.g., methanol)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of the benzoyl chloride isomer in the deuterated solvent inside an NMR tube.

  • Acquire an initial ¹H NMR spectrum of the starting material.

  • Add a known amount of the alcohol to the NMR tube to initiate the alcoholysis reaction.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic peak of the starting material (e.g., the methoxy protons) and a characteristic peak of the product ester.

  • The concentration of the reactant at each time point can be determined from the relative integrals of the reactant and product peaks.

  • The rate constant can be determined by plotting the natural logarithm of the reactant concentration versus time.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

G Reactivity Comparison Logic cluster_2_methoxy This compound cluster_3_methoxy 3-Methoxybenzoyl Chloride 2_methoxy This compound 2_effects Ortho Position: - Steric Hindrance - Resonance Effect - Inductive Effect 2_methoxy->2_effects 2_reactivity Lower Reactivity 2_effects->2_reactivity Comparison Reactivity Comparison 2_reactivity->Comparison 3_methoxy 3-Methoxybenzoyl Chloride 3_effects Meta Position: - Inductive Effect - No Steric Hindrance 3_methoxy->3_effects 3_reactivity Higher Reactivity 3_effects->3_reactivity 3_reactivity->Comparison

Caption: Factors influencing the relative reactivity.

G Experimental Workflow: Titration Method start Start prepare Prepare Stock Solution of Benzoyl Chloride start->prepare equilibrate Equilibrate Solvent Mixture in Flask prepare->equilibrate initiate Initiate Reaction (Add Benzoyl Chloride) equilibrate->initiate titrate Titrate Liberated HCl with NaOH at Intervals initiate->titrate record Record Volume of NaOH and Time titrate->record complete Continue until Reaction is Complete record->complete plot Plot ln(V∞ - Vt) vs. Time complete->plot calculate Calculate Rate Constant (k) from the Slope plot->calculate end End calculate->end

Caption: Workflow for kinetic analysis via titration.

Conclusion

The reactivity of this compound and 3-methoxybenzoyl chloride is a clear illustration of the fundamental principles of organic chemistry, where both electronic and steric effects play a crucial role. Due to the significant steric hindrance of the ortho-methoxy group, This compound is expected to be the less reactive of the two isomers . For researchers and professionals in drug development, understanding these differences is paramount for reaction design, optimization, and the synthesis of target molecules with desired efficiency and yield. The provided experimental protocols offer a robust framework for the quantitative evaluation of these and other acylating agents.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and procedural guidance for the handling and disposal of 2-Methoxybenzoyl chloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • Synonyms: o-Anisoyl chloride, 2-Anisoyl chloride, 2-Methoxybenzoic acid chloride[1]

  • CAS Number: 21615-34-9[1]

  • Molecular Formula: C₈H₇ClO₂[1][2]

  • Molecular Weight: 170.59 g/mol [2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive and combustible liquid that poses significant health risks upon exposure.[1][3][4] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize risk.

Primary Hazards:

  • Causes severe skin burns and eye damage.[2][5]

  • May cause respiratory irritation.[2]

  • May cause an allergic skin reaction.[5]

  • Combustible liquid.[1][3]

  • Reacts with water and moisture.[4][6]

The following table summarizes the mandatory personal protective equipment for handling this compound.

PPE CategorySpecificationJustification
Eye and Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A faceshield is also recommended.[1][3]Protects against splashes and vapors that can cause severe eye irritation and burns.[1]
Hand Wear appropriate protective gloves (e.g., chemically impermeable gloves). Gloves must be inspected prior to use.[1][5]Prevents skin contact which can cause severe burns and potential allergic reactions.[1][5]
Body Wear appropriate protective clothing to minimize contact with skin.[1] Fire/flame resistant and impervious clothing is recommended.[5]Protects against accidental spills and splashes.
Respiratory A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. A type ABEK (EN14387) respirator filter is suggested.[1]Protects against inhalation of vapors which may cause severe irritation of the respiratory tract.[1] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to ensure safety when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_setup Ensure Eyewash & Safety Shower are Accessible prep_hood->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_dispense Carefully Dispense this compound prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Reaction Under Inert Atmosphere handle_dispense->handle_reaction handle_seal Tightly Seal Container After Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Standard operational workflow for handling this compound.
  • Preparation:

    • Always work within a certified chemical fume hood to control vapor exposure.[7]

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][7]

    • Don all required personal protective equipment as detailed in the PPE table.

    • Assemble all necessary glassware and reagents before handling the chemical.

  • Handling:

    • When dispensing, do so slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use to prevent reaction with moisture in the air.[1]

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and alcohols.[1][3] It should be stored under nitrogen and refrigerated (approximately 4°C).[1][7]

  • In Case of a Spill:

    • Evacuate personnel to a safe area.

    • Remove all sources of ignition.[1][5]

    • Absorb the spill with an inert, dry material such as sand or earth, and place it into a chemical waste container.[1] Do not use water.[7]

    • Provide ventilation.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway:

cluster_generation Waste Generation cluster_containerization Containerization cluster_disposal Final Disposal waste_liquid Unused/Waste This compound container_liquid Labeled, Sealed Halogenated Organic Waste Container waste_liquid->container_liquid waste_solid Contaminated Solids (e.g., gloves, paper towels) container_solid Labeled, Sealed Solid Waste Container waste_solid->container_solid waste_glass Contaminated Glassware container_glass Labeled Glass Waste Container waste_glass->container_glass disposal_company Licensed Hazardous Waste Disposal Company container_liquid->disposal_company container_solid->disposal_company container_glass->disposal_company

Figure 2. Disposal pathway for this compound waste.
  • Waste Collection:

    • Do not dispose of this compound down the drain.

    • Collect unused or waste material in a designated, properly labeled, and sealed container for halogenated organic waste.

    • Contaminated materials such as gloves, absorbent pads, and disposable lab coats should be placed in a separate, labeled container for solid chemical waste.

    • Rinse contaminated glassware with an appropriate organic solvent (e.g., acetone) and collect the rinsate as hazardous waste.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal:

    • Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[5] This typically involves arranging for pickup by a licensed hazardous waste disposal company.[8]

    • Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill where permitted.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1] Wash contaminated clothing before reuse.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so.[5] Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting.[1][5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[1][5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.